Homopterocarpin
Description
Homopterocarpin has been reported in Ononis viscosa, Platymiscium floribundum, and other organisms with data available.
an insect antifeedant isolated from Pterocarpus marcocarpus; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIGLKLCFOWDN-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976040 | |
| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-91-7 | |
| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of Homopterocarpin
This document provides a comprehensive overview of the known biological activities of this compound, a naturally occurring pterocarpan. It is intended to serve as a technical guide, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts.
Neuroprotective Activity: Monoamine Oxidase-B (MAO-B) Inhibition
This compound has been identified as a potent and selective inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme implicated in the degradation of neurotransmitters and a key target in the treatment of neurological disorders like Parkinson's and Alzheimer's disease.[1][2]
Data Presentation: MAO-B Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (SI vs. hMAO-A) | Inhibition Type | Ki (µM) | Source |
| This compound | hMAO-B | 0.72 | 2.07 | Reversible Competitive | 0.21 | [2][3] |
| Medicarpin | hMAO-B | 0.45 | 44.2 | Reversible Competitive | 0.27 | [2][3] |
Experimental Protocol: hMAO-B Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of this compound against human monoamine oxidase-B.
1. Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Kynuramine is used as a non-selective substrate for both MAO-A and MAO-B.
-
A solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
2. Assay Procedure:
-
The reaction is typically conducted in a 96-well plate format.
-
A mixture containing phosphate buffer (e.g., 100 mM, pH 7.4), the MAO enzyme (A or B), and the test compound at a specific concentration is pre-incubated at 37°C for a defined period (e.g., 15 minutes).
-
The reaction is initiated by adding the kynuramine substrate.
-
The conversion of kynuramine to 4-hydroxyquinoline by the MAO enzyme is monitored by measuring the increase in fluorescence (e.g., excitation at 310 nm, emission at 400 nm) or absorbance over time.
3. Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
4. Kinetic Analysis (for determining Ki and inhibition type):
-
The assay is performed with varying concentrations of both the substrate (kynuramine) and the inhibitor (this compound).
-
The data are plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot indicates the type of inhibition (e.g., competitive, non-competitive). The Ki value is calculated from secondary plots of the slopes versus inhibitor concentration.[4]
Visualization: MAO-B Inhibition Pathway
Antiparasitic and Antimicrobial Activity
This compound has demonstrated notable activity against the malaria parasite Plasmodium falciparum and various microbial pathogens. Its antimicrobial mechanisms are believed to involve cell membrane disruption and interference with metabolic pathways.[1]
Data Presentation: Antiprotozoal and Antimicrobial Activity
| Activity Type | Target Organism | Value | Units | Source |
| Antiplasmodial | Plasmodium falciparum 3D7 | 0.52 | µg/mL (IC50) | [5][6] |
| Antimicrobial | Bacillus subtilis | >1 | cm (Zone of Inhibition) | [5][6] |
| Antimicrobial | Escherichia coli | >1 | cm (Zone of Inhibition) | [5][6] |
| Antimicrobial | Candida albicans | >1 | cm (Zone of Inhibition) | [5][6] |
| Antimicrobial | Staphylococcus aureus | >1 | cm (Zone of Inhibition) | [5][6] |
Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
1. Media and Inoculum Preparation:
-
A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri plates and allowed to solidify.
-
A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is prepared.
-
The surface of the agar plates is uniformly swabbed with the microbial inoculum.
2. Assay Procedure:
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A defined volume (e.g., 30-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
A positive control (a standard antibiotic or antifungal agent) and a negative control (the solvent alone) are also added to separate wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
3. Data Analysis:
-
After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth is prevented).
-
The diameter of the zone of inhibition is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[6]
Visualization: Antimicrobial Screening Workflow
Hepatoprotective Activity
This compound has shown significant protective effects against liver injury in animal models. It mitigates damage caused by toxins like acetaminophen by reducing oxidative stress.[3][7] This is evidenced by its ability to modulate key biochemical markers of liver function and oxidative damage.
Data Presentation: In Vivo Hepatoprotective Effects
The following data were observed in a study using an acetaminophen-induced hepatotoxicity model in rats.[7] this compound (HP) was administered for 5 days prior to acetaminophen challenge.
| Biomarker | Control Group | Acetaminophen Only | HP (75 mg/kg) + Acetaminophen | Units |
| Alanine Aminotransferase (ALT) | 22.1 ± 1.2 | 31.72 ± 3.3 | Ameliorated | U/I |
| Aspartate Aminotransferase (AST) | 103.83 ± 13.3 | 185.1 ± 10.1 | Ameliorated | U/I |
| Hepatic Malondialdehyde (MDA) | 1.42 ± 0.1 | 2.32 ± 0.3 | Ameliorated | units/mg protein |
| Hepatic Reduced Glutathione (GSH) | 0.23 ± 0.03 | 0.10 ± 0.01 | Ameliorated | units/mg protein |
| Glutathione Peroxidase (GPx) | 3.25 ± 0.2 | 2.51 ± 0.2 | Ameliorated | µmol H2O2 consumed/min/mg protein |
"Ameliorated" indicates that pretreatment with this compound significantly reversed the alterations caused by acetaminophen, bringing the levels closer to the control group.
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Rats
This protocol describes a common in vivo model for evaluating hepatoprotective agents.
1. Animal Acclimatization and Grouping:
-
Male albino rats are acclimatized to laboratory conditions for at least one week.
-
Animals are randomly divided into several groups (n=5-8 per group):
-
Group 1 (Control): Receives the vehicle (e.g., normal saline) only.
-
Group 2 (Toxicant): Receives vehicle for the pretreatment period, followed by a single high dose of acetaminophen.
-
Group 3 (Test Compound): Pretreated with this compound at various doses (e.g., 25, 50, 75 mg/kg) daily for a set period (e.g., 5 days) before receiving the acetaminophen dose.
-
Group 4 (Positive Control): Pretreated with a known hepatoprotective agent (e.g., silymarin 25 mg/kg) before receiving the acetaminophen dose.
-
2. Dosing and Administration:
-
Pretreatments (vehicle, this compound, silymarin) are administered orally (p.o.) once daily for 5 consecutive days.
-
On the 5th day, approximately 1-2 hours after the final pretreatment dose, a single hepatotoxic dose of acetaminophen (e.g., 2 g/kg, p.o.) is administered to all groups except the control.[7]
3. Sample Collection and Analysis:
-
Approximately 24-48 hours after acetaminophen administration, animals are euthanized.
-
Blood samples are collected via cardiac puncture to obtain serum for biochemical analysis.
-
Livers are excised, weighed, and a portion is homogenized for analysis of oxidative stress markers.
-
Serum Analysis: Activities of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), and levels of bilirubin are measured.
-
Liver Homogenate Analysis: Levels of oxidative stress markers like malondialdehyde (MDA, a marker of lipid peroxidation) and antioxidant enzymes/molecules like reduced glutathione (GSH) and glutathione peroxidase (GPx) are quantified.
Visualization: Hepatoprotective Study Workflow
Estrogenic Activity
This compound and its structural analogs have been investigated for their ability to interact with estrogen receptors (ERs). While this compound itself shows weaker activity, related hydroxypterocarpans demonstrate the potential for this class of compounds to act as phytoestrogens.
Data Presentation: Estrogenic Activity
The following data are for 8-hydroxyhomopterocarpan (8-HHP), a closely related derivative, evaluated for its estrogenic effects.
| Assay | Target/Cell Line | Compound | Value | Units | Result |
| E-CALUX | BG1Luc4E2 (ERα) | 8-HHP | 9.6 | µM (EC50) | Partial Agonist |
| Cell Proliferation | MCF-7 (ERα) | 8-HHP | Similar to Lespeflorin G8 | at 10 µM | Proliferative Effect |
Source:[8]
Experimental Protocol: E-CALUX (Estrogen-Chemically Activated Luciferase Gene Expression) Assay
This is a reporter gene assay used to measure the estrogenic activity of compounds.
1. Cell Culture:
-
A human ovarian cancer cell line (e.g., BG1Luc4E2) that has been stably transfected with an estrogen-responsive element (ERE) coupled to a luciferase reporter gene is used.
-
Cells are maintained in an appropriate culture medium, often stripped of endogenous estrogens by using charcoal-dextran treated fetal bovine serum.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to attach.
-
The medium is replaced with a medium containing serial dilutions of the test compound (this compound or its analogs).
-
Positive controls (e.g., 17β-estradiol) and negative controls (vehicle) are included.
-
The plates are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and luciferase protein expression.
3. Data Analysis:
-
After incubation, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added.
-
The light produced by the luciferase reaction is measured using a luminometer.
-
The results are expressed as relative light units (RLU).
-
The EC50 value is calculated by plotting the RLU against the log of the compound's concentration. This represents the concentration at which the compound elicits 50% of the maximum response.[8]
Anticancer Activity
This compound has been reported to possess antiproliferative activity against certain cancer cell lines, such as HL-60 human leukemia cells.[3] The mechanisms are thought to involve the induction of apoptosis (programmed cell death).[1] While specific signaling pathways for this compound are not fully elucidated, related compounds often act by modulating key regulators of apoptosis.
Visualization: Generalized Apoptosis Pathway
This diagram illustrates a simplified, generalized pathway for apoptosis induction, a common mechanism for anticancer agents.
References
- 1. Buy this compound | 606-91-7 [smolecule.com]
- 2. Medicarpin and this compound Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In silico anti-SARS-CoV-2, antiplasmodial, antioxidant, and antimicrobial activities of crude extracts and this compound from heartwood of Pterocarpus macrocarpus Kurz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound, an isoflavonoid from Pterocarpus erinaceus, on indices of liver injury and oxidative stress in acetaminophen-provoked hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ffhdj.com [ffhdj.com]
The Biosynthesis of Homopterocarpin (Medicarpin): A Technical Guide
Abstract
Homopterocarpin, more commonly known as medicarpin, is a pivotal pterocarpan phytoalexin found predominantly in leguminous plants of the Fabaceae family, such as alfalfa (Medicago sativa). It plays a crucial role in plant defense mechanisms against pathogens and has garnered significant interest for its potential pharmacological applications, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps from the general phenylpropanoid pathway to the specialized isoflavonoid and pterocarpan branches. It includes a summary of available quantitative data, detailed experimental protocols for pathway analysis, and a complete visualization of the biosynthetic route to facilitate further research and development.
The Core Biosynthetic Pathway
The biosynthesis of this compound (medicarpin) is a specialized branch of the well-characterized phenylpropanoid pathway. It originates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the complex tetracyclic pterocarpan skeleton.[1][2] The pathway can be broadly divided into three major stages: the General Phenylpropanoid Pathway, the Isoflavonoid Branch, and the Pterocarpan-Specific Steps.
General Phenylpropanoid Pathway
This initial stage converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.[1][3]
-
Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.
-
Hydroxylation: Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.
-
CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Isoflavonoid Branch
This branch is characteristic of legumes and redirects the metabolic flow toward the isoflavone backbone. 4. Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. 5. Chalcone Reduction & Isomerization: In legumes, the co-action of Chalcone Reductase (CHR) and Chalcone Isomerase (CHI) converts the initial chalcone product to liquiritigenin (a flavanone).[4] 6. Isoflavone Synthesis: The key step is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme that mediates an aryl ring migration, converting the flavanone liquiritigenin into the isoflavone daidzein.[5] 7. Methylation: Isoflavone 4'-O-methyltransferase (I4'OMT) methylates daidzein to produce formononetin, the direct precursor for the pterocarpan pathway.[6]
Pterocarpan-Specific Steps
These final steps construct the characteristic pterocarpan core. 8. Hydroxylation: Isoflavone 2'-Hydroxylase (I2'H) introduces a hydroxyl group at the 2' position of formononetin.[6] 9. Reduction to Isoflavanone: Isoflavone Reductase (IFR) reduces the double bond in the heterocyclic C-ring to yield (3R)-vestitone.[7] 10. Reduction to Isoflavanol: Vestitone Reductase (VR) catalyzes the NADPH-dependent reduction of the 4-keto group of vestitone to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[8] This reaction is stereospecific. 11. Cyclization: The final and crucial ring-closure is catalyzed by Pterocarpan Synthase (PTS), also known as isoflavanol dehydratase. This dirigent domain-containing protein facilitates the intramolecular cyclization of the isoflavanol DMI to form the pterocarpan skeleton of (-)-medicarpin (this compound).[9][10]
Mandatory Visualization: The Biosynthetic Pathway
The following diagram illustrates the complete biosynthetic pathway from L-Phenylalanine to this compound (Medicarpin).
Caption: The biosynthetic pathway of this compound (Medicarpin) in plants.
Data Presentation: Enzyme Kinetic Properties
Quantitative kinetic data for the enzymes in the this compound pathway are critical for metabolic engineering and modeling. However, comprehensive data from a single species are scarce. The following table summarizes available kinetic parameters for key enzymes from various leguminous plants.
| Enzyme | Abbr. | Substrate | Plant Source | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Chalcone Synthase | CHS | 4-Coumaroyl-CoA | Medicago sativa | ~2 | - | - | - |
| Isoflavone Synthase | IFS | Liquiritigenin | Glycine max | ~10-20 | - | - | [5] |
| Isoflavone Reductase | IFR | 2'-Hydroxyformononetin | Medicago sativa | ~50 | - | - | [7] |
| Vestitone Reductase | VR | (3R)-Vestitone | Medicago sativa | ~25 | - | - | [8] |
| Pterocarpan Synthase | PTS | (3R,4R)-DMI | Glycyrrhiza echinata | ~1.5 | 0.13 | 8.7 x 10⁴ | [9] |
| Pterocarpan Synthase (ortholog) | PsPTS1 | cis-(3R,4R)-DMDI* | Pisum sativum | 0.9 ± 0.1 | 0.2 ± 0.003 | 2.2 x 10⁵ | [11] |
Note: Data are often presented as apparent K_m_ values and may vary significantly based on assay conditions. DMDI (7,2′-dihydroxy-3′,4′-methylenedioxyisoflavan-4-ol) is the precursor to the related pterocarpan, pisatin. Data is limited and represents the best available information from related pathways.
Experimental Protocols
Protocol for Isoflavonoid Extraction and HPLC Analysis
This protocol describes a general method for extracting and quantifying this compound and its precursors from plant tissue.
1. Sample Preparation and Extraction: a. Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder using a mortar and pestle with liquid nitrogen. b. Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. c. Add 1.5 mL of 80% aqueous methanol (HPLC grade). d. Vortex vigorously for 1 minute to ensure thorough mixing. e. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. f. Centrifuge at 13,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new tube. h. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.[12][13]
2. HPLC Conditions: a. System: HPLC with a UV-Vis or Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] c. Mobile Phase A: Water with 0.1% acetic acid or phosphoric acid. d. Mobile Phase B: Acetonitrile with 0.1% acetic acid or phosphoric acid.[13] e. Gradient: A typical linear gradient would be: 5-30% B over 20 min, 30-70% B over 10 min, 70-95% B over 5 min, hold for 5 min, then return to initial conditions. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 10-20 µL. i. Detection: Monitor at 260 nm for precursors and 285 nm for pterocarpans.[12] j. Quantification: Prepare standard curves using authentic this compound (medicarpin), formononetin, and daidzein standards of known concentrations (0.1 to 100 µg/mL). Calculate concentrations in the sample based on peak area relative to the standard curve.
Protocol for Vestitone Reductase (VR) Enzyme Activity Assay
This spectrophotometric assay measures the activity of VR by monitoring the consumption of its co-factor, NADPH.
1. Protein Extraction: a. Homogenize 1 g of fresh or frozen plant tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM β-mercaptoethanol, and 1% PVPP). b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude soluble protein extract. Determine protein concentration using a Bradford assay.
2. Enzyme Assay: a. Prepare a reaction mixture in a 1 mL quartz cuvette containing:
- 850 µL of 100 mM potassium phosphate buffer (pH 6.0).
- 50 µL of 2 mM NADPH (in buffer).
- 50 µL of the crude protein extract. b. Mix by inversion and incubate at 30°C for 5 minutes to record the background rate of NADPH oxidation. c. Initiate the reaction by adding 50 µL of 1 mM (3R)-vestitone substrate (dissolved in DMSO and diluted in buffer).[8] d. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for 5-10 minutes using a spectrophotometer. e. Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol for Gene Expression Analysis by qRT-PCR
This protocol outlines the quantification of transcripts for key biosynthetic genes (e.g., PAL, CHS, IFS, VR, PTS).
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from ~100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including an on-column DNase digestion step. b. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
2. Quantitative Real-Time PCR (qRT-PCR): a. Design gene-specific primers for target genes (CHS, IFS, VR, PTS, etc.) and a stable reference gene (e.g., Actin, Ubiquitin, or GAPDH). Primers should amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mix in a 10 or 20 µL volume:
- 2x SYBR Green Master Mix.
- 0.5 µM of each forward and reverse primer.
- Diluted cDNA template (e.g., 10-50 ng).
- Nuclease-free water. c. Run the reaction on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[9] d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. e. Data Analysis: Calculate the relative expression levels of target genes using the 2^(-ΔΔCt) method, normalizing the data to the expression of the reference gene.[14]
Conclusion
The biosynthetic pathway of this compound (medicarpin) is a highly regulated and complex process integral to the defense systems of many leguminous plants. Understanding the enzymes, intermediates, and their regulation is paramount for applications in drug discovery, where this compound's bioactivity can be exploited, and in agricultural science for engineering enhanced disease resistance in crops. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to investigate, quantify, or manipulate this important metabolic pathway. Further research to elucidate the complete kinetic profiles of all pathway enzymes and their regulatory networks will be essential for advancing these fields.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis Pathway and Metabolism of Isoflavones | Encyclopedia MDPI [encyclopedia.pub]
- 5. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. EC 1.1.1.348 [iubmb.qmul.ac.uk]
- 9. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1 homolog in pea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7. Quantification of isoflavones by high-performance liquid chromatography (HPLC) [bio-protocol.org]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
The Efficacy of Homopterocarpin: A Phytochemical Powerhouse in Traditional Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Homopterocarpin, a pterocarpan-type isoflavonoid, has emerged as a compound of significant interest within the scientific community, particularly for its diverse pharmacological activities. Found in a select group of leguminous plants, this phytochemical has been a cornerstone of traditional medicinal practices across various cultures for centuries. This technical guide provides a comprehensive overview of the traditional uses of plants containing this compound, details on its quantification, experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Traditional Medicinal Applications of this compound-Containing Plants
This compound is primarily found in plants belonging to the Fabaceae family, with notable concentrations in species of the genera Baphia, Pterocarpus, and Bobgunnia (previously Swartzia). Ethnobotanical studies have documented a wide array of traditional uses for these plants, targeting a variety of ailments.
Baphia nitida(Camwood)
Baphia nitida, commonly known as Camwood, is a shrub or small tree native to West and Central Africa. Various parts of the plant are utilized in traditional medicine for their therapeutic properties.
-
Anti-inflammatory and Analgesic: Decoctions and infusions of the leaves and bark are traditionally used to treat inflammatory conditions such as arthritis and rheumatism, as well as to alleviate pain.
-
Gastrointestinal Disorders: Leaf extracts are employed in the treatment of diarrhea, dysentery, and other gastrointestinal issues.
-
Dermatological Applications: The powdered heartwood, known for its reddish color, is used in ointments to treat a variety of skin conditions, including parasitic infections and sores.
-
Other Uses: Traditional applications also include the treatment of venereal diseases, asthma, jaundice, diabetes, and complications related to menstruation and childbirth.
Bobgunnia madagascariensis(Snake Bean Tree)
Bobgunnia madagascariensis, also known as Swartzia madagascariensis, is a tree found in tropical and southern Africa. It has a history of use in traditional medicine, although some parts of the plant are known to be toxic.
-
Antimalarial and Antivenereal: The roots and bark are traditionally used in remedies for malaria and venereal diseases.
-
Piscicidal and Insecticidal: The pods of the tree are known to be poisonous to fish and are used as a natural piscicide. They also exhibit insecticidal properties.
PterocarpusSpecies (Padauk)
Several species within the Pterocarpus genus, known for their valuable timber (padauk), also have a place in traditional medicine.
-
Pterocarpus macrocarpus (Burma Padauk): The heartwood of this tree is used in traditional remedies, and has been found to contain this compound.
-
Pterocarpus soyauxii (African Padauk): While specific traditional uses related to this compound are less documented, this species is used in herbal medicine for treating skin parasites and fungal infections.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the geographical location. Quantitative data is crucial for standardizing extracts and for understanding the pharmacological potential.
| Plant Species | Plant Part | This compound Yield/Concentration | Reference |
| Baphia nitida | Heartwood | 1.57% yield from methanolic extract | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of this compound from Baphia nitida Heartwood
This protocol describes a standard laboratory procedure for the extraction of this compound.
Materials:
-
Dried and powdered heartwood of Baphia nitida
-
Methanol (analytical grade)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
Procedure:
-
Maceration:
-
Weigh 100 g of powdered Baphia nitida heartwood.
-
Place the powder in a large flask and add 500 mL of methanol.
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times.
-
Combine all the filtrates.
-
-
Soxhlet Extraction (Alternative):
-
Place 50 g of the powdered heartwood in a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 300 mL of methanol to the round-bottom flask.
-
Heat the solvent to reflux and continue the extraction for 8-12 hours.
-
-
Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40-50°C until a crude extract is obtained.
-
Isolation of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract.
Materials:
-
Crude methanolic extract of Baphia nitida heartwood
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane, Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (this compound).
-
-
Crystallization:
-
Concentrate the combined fractions to obtain the purified compound.
-
Recrystallize the compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystals of this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound in plant extracts.
Materials:
-
Purified this compound standard
-
Plant extract
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Accurately weigh the plant extract and dissolve it in methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with a higher percentage of solvent A, and gradually increase the percentage of solvent B over time. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to obtain a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for its potential development as a therapeutic agent.
Anti-inflammatory Pathway
This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is its ability to inhibit the production of pro-inflammatory mediators. This is thought to occur, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Apoptosis Induction in Cancer Cells
This compound has shown potential as an anticancer agent by inducing apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis.
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as a reversible and competitive inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This suggests its potential in the management of neurodegenerative diseases such as Parkinson's disease.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of this compound's biological activities.
Conclusion
This compound, a phytochemical present in several traditionally used medicinal plants, exhibits a remarkable range of biological activities. Its anti-inflammatory, pro-apoptotic, and enzyme-inhibiting properties, supported by growing scientific evidence, underscore its potential as a lead compound for the development of novel therapeutics. The traditional knowledge surrounding these plants provides a valuable starting point for modern scientific investigation. This guide offers a foundational resource for researchers to further explore the pharmacological potential of this compound, from its extraction and quantification to the elucidation of its complex mechanisms of action at the molecular level. Further research, including in-depth preclinical and clinical studies, is warranted to fully realize the therapeutic promise of this fascinating natural product.
References
In-Silico Deep Dive: Predicting the Bioactivities of Homopterocarpin
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the predicted biological activities of homopterocarpin, a naturally occurring pterocarpan found in various plants, through a comprehensive in-silico analysis. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of small molecule bioactivities. Here, we consolidate findings from molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis to provide a detailed overview of this compound's therapeutic potential.
Executive Summary
This compound has been the subject of several in-silico investigations, which predict a range of promising bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral effects. Computational screening has identified its potential to interact with key protein targets implicated in various diseases. This guide summarizes the quantitative data from these predictive studies, provides detailed methodologies for the key computational experiments, and visualizes the predicted mechanisms and workflows.
Predicted Bioactivities and Quantitative Data
In-silico studies have predicted several bioactivities for this compound. The quantitative data from these predictions, including binding affinities and IC50 values, are summarized below.
| Bioactivity | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | In-Vitro IC50 |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) | 1M17, 3RCD | - | - |
| Platelet-Derived Growth Factor Receptor (PDGFR) | 5K5X | - | - | |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | 3HNG, 4ASD, 2OH4 | - | - | |
| Human Epidermal Growth Factor Receptor 2 (HER2) | 3PP0 | - | - | |
| Antiviral | SARS-CoV-2 Helicase (NSP13) | 6ZSL | -8.2[1][2] | - |
| Antiplasmodial | Plasmodium falciparum | - | - | 0.52 µg/ml[1][2] |
| Antioxidant | - | - | - | - |
| Antimicrobial | Bacillus subtilis, Escherichia coli, Candida albicans, Staphylococcus aureus | - | - | Zone of inhibition > 1 cm for some extracts containing this compound[1][2] |
Note: A hyphen (-) indicates that specific data was not available in the reviewed literature.
In-Silico Experimental Protocols
This section details the methodologies for the key in-silico experiments used to predict the bioactivities of this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
a. Protein and Ligand Preparation:
-
Protein Structures: The three-dimensional crystal structures of target proteins were obtained from the Protein Data Bank (PDB). These structures include Epidermal Growth Factor Receptor (EGFR; PDB IDs: 1M17, 3RCD), Platelet-Derived Growth Factor Receptor (PDGFR; PDB ID: 5K5X), Vascular Endothelial Growth Factor Receptor (VEGFR; PDB IDs: 3HNG, 4ASD, 2OH4), Human Epidermal Growth Factor Receptor 2 (HER2; PDB ID: 3PP0), and SARS-CoV-2 Helicase (NSP13; PDB ID: 6ZSL). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger).
-
Ligand Structure: The 3D structure of this compound was obtained from a chemical database like PubChem or generated from its 2D structure and optimized using a suitable force field.
b. Docking Procedure:
-
Software: Molecular docking simulations were performed using software such as AutoDock Vina or PyRx.
-
Grid Box Generation: A grid box was defined to encompass the active site of the target protein. The specific coordinates and dimensions of the grid box are crucial for accurate docking and are determined based on the location of the co-crystallized ligand or through binding site prediction tools. Detailed grid parameters for each target were not consistently available in the reviewed literature.
-
Docking Algorithm: A genetic algorithm or other search algorithms were employed to explore possible binding conformations of this compound within the defined grid box.
-
Scoring Function: The binding affinity of each conformation was evaluated using a scoring function, which provides an estimate of the binding free energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
ADMET and Drug-Likeness Prediction
ADMET prediction is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.
-
Software: Web-based tools such as SwissADME and pkCSM are commonly used for this purpose.
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is used as the input for these servers.
-
Predicted Parameters: A wide range of properties are predicted, including:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, and cytochrome P450 (CYP) enzyme inhibition.
-
Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
-
Toxicity: Predictions for properties like AMES toxicity (mutagenicity) and hepatotoxicity.
-
Bioactivity Spectrum Prediction
This method predicts the full spectrum of biological activities of a compound based on its chemical structure.
-
Software: PASS (Prediction of Activity Spectra for Substances) Online is a widely used tool for this analysis.
-
Input: The 2D structure of this compound is provided as input.
-
Output: The software provides a list of potential biological activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > Pi are considered possible. A Pa value greater than 0.7 suggests a high probability of the predicted activity.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the in-silico workflow for predicting this compound's bioactivities and a predicted signaling pathway it may modulate based on its identified targets.
Discussion and Future Directions
The in-silico predictions presented in this guide highlight the potential of this compound as a lead compound for the development of new therapeutics. The predicted interactions with key cancer-related targets such as EGFR, VEGFR, PDGFR, and HER2 suggest its potential as an anticancer agent. Furthermore, its predicted antiviral, antiplasmodial, antioxidant, and antimicrobial activities warrant further investigation.
It is important to emphasize that these are computational predictions and require experimental validation. Future research should focus on:
-
In-vitro and in-vivo studies: To confirm the predicted bioactivities and determine the efficacy and safety of this compound.
-
Detailed Mechanistic Studies: To elucidate the precise molecular mechanisms by which this compound exerts its biological effects, including the validation of its interaction with the predicted protein targets and its impact on downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the current in-silico understanding of this compound's bioactivities. The presented data and methodologies offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Homopterocarpin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Homopterocarpin, a naturally occurring pterocarpan with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characteristics of this compound. The information is presented to facilitate further research and application of this compound in various scientific and medicinal fields.
Core Physicochemical Properties
This compound, with the systematic IUPAC name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran, is a pterocarpan-class isoflavonoid.[1][2] Its core structure consists of a tetracyclic system formed by the fusion of benzofuran and benzopyran rings.[1] The molecular formula of this compound is C₁₇H₁₆O₄, and it has a molecular weight of 284.31 g/mol .[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 606-91-7.[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3] |
| Molecular Weight | 284.31 g/mol | [1][2][3] |
| Boiling Point | 395.0 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 140.4 ± 34.7 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP (calculated) | 3.14 | [1] |
| Topological Polar Surface Area | 36.92 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Physical Description | Oil | [3] |
Note: The melting point for this compound is not consistently reported in the reviewed literature, with some sources describing it as an oil at room temperature.
Solubility Profile
This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation in preclinical and clinical studies. It is reported to be soluble in:
The calculated LogP value of 3.14 suggests a moderate lipophilicity, indicating that this compound is likely to have good membrane permeability, a desirable characteristic for drug candidates.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline generalized methodologies for the isolation, purification, and characterization of this compound based on standard laboratory practices for natural products.
Isolation and Purification of this compound
This compound is naturally found in various plant species, including those from the genera Pterocarpus and Canavalia.[1] A general protocol for its isolation and purification from a plant source would typically involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., heartwood, roots) is subjected to solvent extraction. Given this compound's solubility profile, solvents such as ethanol, methanol, or a mixture of chloroform and methanol are commonly employed. Maceration or Soxhlet extraction are typical methods used.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This compound, being moderately polar, is expected to partition into the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. A gradient elution system, for example, with a hexane-ethyl acetate solvent system, is used to separate fractions containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is employed.
-
Spectroscopic Characterization of this compound
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Parameters: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.
-
-
2D NMR Spectroscopy: To further confirm the structure and assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) is used.
-
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the molecular weight of this compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.
-
3. UV-Visible Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The resulting spectrum will show characteristic absorption maxima (λmax) that are indicative of the chromophores present in the this compound molecule.
Potential Signaling Pathways
While the specific molecular targets and signaling pathways of this compound are still under active investigation, its classification as a flavonoid and its demonstrated biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with key cellular signaling pathways. Natural compounds, including flavonoids, have been shown to modulate pathways like NF-κB, MAPK, and PI3K/Akt/mTOR.[4] Furthermore, the activation of the KEAP1/Nrf2 signaling pathway by natural compounds is a known mechanism for upregulating antioxidant enzymes.[5]
Based on the existing literature for similar compounds, the following diagrams illustrate potential signaling pathways that this compound may modulate.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the MAPK signaling cascade by this compound.
Caption: Hypothesized activation of the KEAP1/Nrf2 antioxidant pathway by this compound.
This guide provides a solid foundation for understanding the physicochemical properties of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential. The provided experimental outlines can serve as a starting point for researchers aiming to work with this promising natural compound.
References
Homopterocarpin: A Phytoalexin in Plant Defense - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homopterocarpin, a pterocarpan-class phytoalexin, plays a crucial role in the defense mechanisms of various leguminous plants. Its synthesis is induced by pathogen attack and other stressors, contributing to the plant's innate immunity. This technical guide provides an in-depth overview of this compound's role as a phytoalexin, including its biosynthesis, mechanism of action, the signaling pathways governing its production, and its efficacy against phytopathogens. Detailed experimental protocols for its analysis and quantitative data on its biological activity are presented to facilitate further research and potential applications in agriculture and drug development.
Introduction
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[1][2] They are a key component of the plant's induced defense system.[3][4] this compound, a methylated pterocarpan, is a significant phytoalexin found in various leguminous species, including those of the genera Medicago and Trifolium. This document serves as a comprehensive technical resource on the multifaceted role of this compound in plant defense.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that is part of the larger isoflavonoid pathway.[5][6][7] While the pathway for the closely related phytoalexin medicarpin has been extensively studied, the synthesis of this compound follows a parallel route, diverging at the final methylation step. The proposed biosynthetic pathway originates from the general phenylpropanoid pathway, starting with L-phenylalanine.
The key enzymatic steps leading to the pterocarpan skeleton are:
-
Isoflavone Synthase (IFS): Catalyzes the conversion of a flavanone intermediate to an isoflavone.[8]
-
Isoflavone 2'-hydroxylase (I2'H): Introduces a hydroxyl group at the 2' position of the isoflavone.[9][10]
-
Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the 2'-hydroxyisoflavone.[9][10]
-
Vestitone Reductase (VR): Reduces the keto group on the C-ring.[8][9]
-
Pterocarpan Synthase (PTS): Catalyzes the final ring closure to form the pterocarpan skeleton.[4][9][10]
This compound is then formed from its immediate precursor, demethylthis compound, through a methylation reaction.
Signaling Pathways in this compound Induction
The production of pterocarpan phytoalexins like this compound is tightly regulated by a complex signaling network initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that leads to the transcriptional activation of genes encoding the biosynthetic enzymes.
Key signaling components include:
-
Mitogen-activated protein kinase (MAPK) cascades: These are central to transducing the initial defense signal.[6][11]
-
Calcium ion fluxes and reactive oxygen species (ROS) production: Act as secondary messengers to amplify the defense signal.[7]
-
Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) pathways are known to be involved in the regulation of phytoalexin biosynthesis, often with complex crosstalk.[7]
The signaling cascade culminates in the activation of transcription factors, such as WRKY and MYB, which bind to the promoter regions of the biosynthetic genes and initiate their transcription.[11]
Antifungal Activity of this compound
This compound exhibits significant antifungal activity against a range of plant pathogenic fungi. Its lipophilic nature allows it to disrupt fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.
Table 1: Antifungal Activity of this compound and its Derivatives
| Compound | Fungal Species | Concentration (µM) | Inhibition (%) | Reference |
| This compound | Colletotrichum gloeosporioides | 704 | 46 | [12][13] |
| This compound | Colletotrichum lindemuthianum | - | IC50 values reported | [12] |
| Medicarpin (Derivative 7) | C. gloeosporioides & C. lindemuthianum | 704 | ~100 (radial growth & spore germination) | [12][13] |
| Derivative 8 | C. gloeosporioides & C. lindemuthianum | 704 | ~100 (radial growth & spore germination) | [12][13] |
Note: Derivative 7 is medicarpin and Derivative 8 is 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan.
Fungal Detoxification of this compound
Successful fungal pathogens have evolved mechanisms to detoxify phytoalexins, including this compound.[3][9] This is a critical aspect of their virulence. Common detoxification strategies include:
-
Enzymatic modification: Fungi produce enzymes that can hydroxylate, demethylate, or glycosylate the this compound molecule, rendering it less toxic.[14] For example, some fungi can demethylate this compound to the less active medicarpin.[1]
-
Active efflux: Fungal cells may employ membrane transporters to actively pump this compound out of the cell, preventing it from reaching inhibitory intracellular concentrations.[14]
Experimental Protocols
Extraction of this compound from Plant Material (e.g., Red Clover)
This protocol is adapted from methods described for the extraction of isoflavonoids from red clover.[2][15]
-
Sample Preparation: Harvest and freeze-dry plant material (e.g., leaves, stems). Grind the dried material into a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonication-assisted extraction is recommended for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Alternatively, macerate with constant shaking for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Re-dissolve the dried extract in a small volume of 5% methanol.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the this compound and other isoflavonoids with 100% methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.
-
Quantification of this compound by HPLC-UV
This protocol is based on established methods for isoflavonoid analysis.[13][16][17][18][19][20][21]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient Program (example):
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: Linear gradient from 80% to 20% B
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 280-310 nm).
-
Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.
In Vitro Antifungal Bioassay
This is a general protocol for assessing the antifungal activity of a compound.
-
Fungal Culture: Grow the desired fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until it is actively growing.
-
Preparation of Spore Suspension:
-
Flood the surface of the fungal culture with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
-
Assay Setup (Broth Microdilution Method):
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in a liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to 100 µL of each this compound dilution.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
-
Incubation and Assessment:
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth and calculate the percentage of inhibition.
-
Conclusion and Future Perspectives
This compound is a vital component of the defense arsenal of many leguminous plants. Understanding its biosynthesis, regulation, and mechanism of action is crucial for developing strategies to enhance plant disease resistance. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the potential of this compound and related pterocarpans in sustainable agriculture and as lead compounds for novel antifungal agents. Future research should focus on elucidating the precise regulatory mechanisms of this compound biosynthesis in different plant species and exploring the full spectrum of its biological activities.
References
- 1. Correction: Biotransformation of medicarpin from this compound by Aspergillus niger and its biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. academic.oup.com [academic.oup.com]
- 6. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress responses in alfalfa (Medicago sativa L.) III. Induction of medicarpin and cytochrome P450 enzyme activities in elicitor-treated cell suspension cultures and protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytopathogenic Fungi and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress responses in alfalfa (Medicago sativa L). XXII. cDNA cloning and characterization of an elicitor-inducible isoflavone 7-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Optimisation of solid-phase microextraction coupled to HPLC-UV for the determination of organochlorine pesticides and their metabolites in environmental liquid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Homopterocarpin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homopterocarpin is a naturally occurring pterocarpan, a class of isoflavonoids, found in various leguminous plants such as those from the Pterocarpus and Trifolium genera. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This application note provides a detailed protocol for the quantitative analysis of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
The method employs a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the efficient separation and elution of the analyte. This compound is detected and quantified based on its ultraviolet (UV) absorbance at its maximum wavelength (λmax).
Data Presentation
A summary of the quantitative data for the HPLC method for this compound quantification is presented in Table 1. This data is representative of a validated method for the analysis of this compound.
Table 1: Summary of Quantitative Data for this compound HPLC Analysis
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Validation Parameters | |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Sample containing this compound (e.g., plant extract, formulation)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 100 µg/mL by diluting the stock standard solution with the mobile phase.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.
-
Accurately weigh a known amount of the plant extract (e.g., 100 mg).
-
Add a suitable volume of methanol (e.g., 10 mL) and sonicate for 15-20 minutes to ensure complete extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the method, if necessary.
HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% B to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 286 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound by HPLC.
Signaling Pathway/Logical Relationship Diagram
While this compound is studied for its biological activities, a universally accepted and detailed signaling pathway directly linked to its quantification is not applicable. The logical relationship in this context is the analytical workflow itself, as depicted in the diagram above.
Conclusion
This application note provides a robust and reliable HPLC method for the quantification of this compound. The detailed protocol and validation parameters demonstrate that the method is accurate, precise, and suitable for routine analysis in research and quality control laboratories. The provided workflow diagram offers a clear visual guide to the experimental procedure.
References
Homopterocarpin: Application Notes and Protocols for Cell-Based Anticancer Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anticancer activity of Homopterocarpin using various cell-based assays. Detailed protocols for key experiments are provided, along with a summary of available data on its efficacy and mechanism of action.
Introduction to this compound
This compound is a natural pterocarpan, a class of isoflavonoids, found in various plants. Pterocarpans have demonstrated a range of biological activities, including anticancer properties. Emerging research suggests that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. These notes will detail the experimental procedures to investigate these effects.
Data Presentation: Anticancer Activity of Pterocarpan Derivatives
While specific quantitative data for this compound is still emerging, studies on closely related pterocarpan derivatives provide valuable insights into its potential efficacy. The following table summarizes the cytotoxic and apoptotic effects of a cytisine-pterocarpan derivative on the MDA-MB-231 human breast cancer cell line.
| Parameter | Condition | Result | Reference |
| Cytotoxicity (IC50) | MDA-MB-231 cells, 48h | 19.2 µM | [1] |
| Apoptosis Rate | MDA-MB-231 cells, 48h, 6.25 µM | 5.76 ± 2.12% | [1] |
| MDA-MB-231 cells, 48h, 12.5 µM | 14.88 ± 3.37% | [1] | |
| Bax/Bcl-2 Ratio | MDA-MB-231 cells, 48h | Increased | [1] |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cancer cell viability and provides a half-maximal inhibitory concentration (IC50) value.
Workflow for MTT Assay
A brief, descriptive caption: MTT Assay Workflow for Cytotoxicity Assessment.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO at the highest concentration used for dilution) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.
Workflow for Apoptosis Assay
A brief, descriptive caption: Apoptosis Assay Workflow using Flow Cytometry.
Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
A brief, descriptive caption: Cell Cycle Analysis Workflow via PI Staining.
Protocol:
-
Cell Treatment: Seed cancer cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathways
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.
Workflow for Western Blot Analysis
A brief, descriptive caption: Western Blot Workflow for Protein Analysis.
Protocol:
-
Protein Extraction: Treat cancer cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP.
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR.
-
MAPK Pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Postulated Signaling Pathways for Pterocarpan Anticancer Activity
Based on studies of related compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival and apoptosis.
Intrinsic Apoptosis Pathway
A brief, descriptive caption: this compound-induced intrinsic apoptosis pathway.
PI3K/Akt and MAPK Signaling Pathways
A brief, descriptive caption: Potential inhibition of PI3K/Akt and MAPK pathways.
References
Application Notes and Protocols: Antifungal Susceptibility Testing of Homopterocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homopterocarpin, a naturally occurring pterocarpan, has demonstrated potential as an antifungal agent. This document provides detailed application notes and protocols for the antifungal susceptibility testing of this compound and its derivatives. The information herein is designed to guide researchers in the evaluation of these compounds against various fungal pathogens, with a focus on phytopathogenic fungi. The methodologies described are based on established in vitro assays and provide a framework for consistent and reproducible data generation.
Data Presentation: Quantitative Antifungal Activity
The antifungal efficacy of this compound and its derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), percentage of mycelial growth inhibition, and spore germination inhibition. The following tables summarize the available quantitative data for this compound (designated as compound 1) and several of its derivatives against Colletotrichum species.
Table 1: IC50 Values of this compound and its Derivatives against Colletotrichum species. [1]
| Compound | Chemical Name/Description | IC50 (μM) vs. C. lindemuthianum (120 h) | IC50 (μM) vs. C. gloeosporioides (96 h) |
| 1 | 3,9-dimethoxypterocarpan (this compound) | 823.1 | 946.1 |
| 2 | 3,9-dimethoxy-8-nitropterocarpan | 1000 - 1800 | 1000 - 1800 |
| 3 | 3,9-dimethoxy-2,8-dinitropterocarpan | 1000 - 1800 | 1000 - 1800 |
| 4 | 3,9-dimethoxy-2,8,10-trinitropterocarpan | 1900 - 3200 | 1900 - 3200 |
| 5 | 2,8-diamino-3,9-dimethoxypterocarpan | 1900 - 3200 | 1900 - 3200 |
| 6 | 3,9-dimethylcoumestan | 1900 - 3200 | 1900 - 3200 |
| 7 | Medicarpin | Not Reported | Not Reported |
| 8 | 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan | Not Reported | Not Reported |
Table 2: In Vitro Inhibition of Mycelial Growth and Spore Germination of C. gloeosporioides by this compound and its Derivatives at 704 μM. [2][3]
| Compound | Chemical Name/Description | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |
| 1 | 3,9-dimethoxypterocarpan (this compound) | 46 | ~46 |
| 7 | Medicarpin | ~100 | ~100 |
| 8 | 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan | ~100 | ~100 |
Experimental Protocols
Protocol 1: Determination of Mycelial Growth Inhibition (Poisoned Food Technique)
This protocol details the poisoned food technique used to assess the inhibitory effect of this compound on the mycelial growth of filamentous fungi.
Materials:
-
Fungal culture (e.g., Colletotrichum gloeosporioides, C. lindemuthianum)
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., ranging from 35 to 704 μM). Ensure the solvent concentration is consistent across all plates, including the control.
-
Prepare a solvent control plate containing only the solvent at the same concentration used for the test compounds.
-
Pour the PDA-homopterocarpin mixture and the control medium into sterile Petri dishes and allow them to solidify.
-
From the periphery of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Seal the Petri dishes with parafilm and incubate at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Protocol 2: Determination of Spore Germination Inhibition
This protocol describes the method to evaluate the effect of this compound on the germination of fungal spores.
Materials:
-
Fungal culture producing spores (e.g., C. gloeosporioides)
-
Sterile distilled water or a suitable buffer
-
This compound stock solution
-
Microscope slides or microtiter plates
-
Humid chamber
-
Microscope
Procedure:
-
Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10^6 spores/mL using a hemocytometer.
-
Prepare different concentrations of this compound in a suitable liquid medium or buffer that supports spore germination.
-
Mix the spore suspension with the this compound solutions (and a solvent control) in equal volumes.
-
Pipette a small aliquot (e.g., 20 μL) of each mixture onto a sterile microscope slide or into the wells of a microtiter plate.
-
Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 25-28°C) for a period sufficient for germination to occur in the control (e.g., 12-24 hours).
-
Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least twice the length of the spore.
-
Calculate the percentage of spore germination inhibition using the following formula: % Inhibition = [(gc - gt) / gc] * 100 where gc is the percentage of germinated spores in the control and gt is the percentage of germinated spores in the treatment.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal susceptibility testing of this compound.
Caption: Workflow for in vitro antifungal susceptibility testing.
Postulated Signaling Pathway
While the precise signaling pathways affected by this compound are not yet fully elucidated, many antifungal compounds that interact with the fungal cell membrane can trigger stress response pathways. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade for maintaining cellular homeostasis in response to cell surface stress. The following diagram illustrates a generalized CWI pathway that could be activated by membrane-disrupting agents.
References
Total Synthesis of Homopterocarpin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of Homopterocarpin, a naturally occurring pterocarpan with potential biological activities. The methodologies presented are based on established synthetic routes, offering a comprehensive guide for the laboratory synthesis of this complex molecule.
Introduction
This compound, a pterocarpan found in various plant species, has attracted significant interest from the scientific community due to its potential therapeutic properties. As a member of the isoflavonoid family, it shares a core structure with many biologically active compounds. The total synthesis of this compound is a key area of research, enabling access to sufficient quantities for further biological evaluation and the generation of novel analogs for drug discovery programs. This document outlines two distinct and effective methodologies for the total synthesis of (±)-Homopterocarpin.
Methodology 1: Classical Synthesis via Chromanocoumaran Intermediate
This classical approach, pioneered by Suginome and Iwadare in 1966, follows a plausible biogenetic pathway and remains a fundamental strategy for the synthesis of the pterocarpan skeleton.[1][2] The key steps involve the construction of a chromanocoumaran core followed by appropriate functional group manipulations.
Experimental Workflow: Classical Synthesis
Caption: Workflow for the classical synthesis of (±)-Homopterocarpin.
Experimental Protocol: Classical Synthesis
Step 1: Synthesis of 2'-Hydroxy-4',7-dimethoxyisoflavone
-
To a solution of 2,4-dihydroxy-4'-methoxy-deoxybenzoin (10 g) in pyridine (50 mL), add ethyl orthoformate (25 mL) and piperidine (1 mL).
-
Reflux the mixture for 8 hours.
-
Pour the cooled reaction mixture into ice-cold hydrochloric acid (10%).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2'-hydroxy-4',7-dimethoxyisoflavone.
Step 2: Reduction to 2'-Hydroxy-4',7-dimethoxyisoflavanone
-
Dissolve the isoflavone (5 g) in a mixture of ethanol (100 mL) and tetrahydrofuran (50 mL).
-
Add sodium borohydride (1 g) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify with dilute acetic acid and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the isoflavanone.
Step 3: Further Reduction to 2'-Hydroxy-4',7-dimethoxyisoflavan-4-ol
-
To a solution of the isoflavanone (3 g) in methanol (75 mL), add sodium borohydride (0.5 g) at 0 °C.
-
Stir the mixture for 2 hours at room temperature.
-
Quench the reaction with acetone and remove the solvent in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to give the crude isoflavan-4-ol, which is used in the next step without further purification.
Step 4: Cyclization to (±)-Homopterocarpin
-
Reflux a solution of the crude isoflavan-4-ol (2 g) in 50% aqueous acetic acid (50 mL) for 1 hour.[1]
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the ethereal solution with sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the residue by chromatography on silica gel (eluent: benzene) to afford (±)-Homopterocarpin.
Methodology 2: PIFA-Mediated Oxidative Rearrangement of a Chalcone
A more contemporary approach involves the use of a hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), to induce an oxidative rearrangement of a suitably substituted chalcone. This method can be more efficient for certain substrates.
Experimental Workflow: PIFA-Mediated Synthesis
Caption: Workflow for the PIFA-mediated synthesis of (±)-Homopterocarpin.
Experimental Protocol: PIFA-Mediated Synthesis
Step 1: Oxidative Rearrangement of 2,2'-Bis(benzyloxy)-4'-methoxychalcone
-
To a solution of the chalcone (1 g) in trimethyl orthoformate (20 mL), add a solution of PIFA (1.1 equivalents) in trimethyl orthoformate (10 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the rearranged isoflavone precursor.
Step 2: Reduction of the Intermediate
-
Dissolve the product from Step 1 (0.5 g) in a mixture of methanol (10 mL) and tetrahydrofuran (5 mL).
-
Add sodium borohydride (0.1 g) at 0 °C and stir for 2 hours at room temperature.
-
Work up the reaction as described in Methodology 1, Step 2, to obtain the corresponding alcohol.
Step 3: Cyclization and Deprotection to (±)-Homopterocarpin
-
Treat the alcohol from Step 2 (0.3 g) with boron trifluoride etherate (0.2 mL) in dry dichloromethane (10 mL) at 0 °C for 30 minutes to effect cyclization.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer and concentrate.
-
Dissolve the residue in a mixture of ethyl acetate (15 mL) and ethanol (5 mL).
-
Add 10% Pd/C (50 mg) and hydrogenate the mixture at atmospheric pressure until the debenzylation is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate.
-
Purify the product by chromatography to obtain (±)-Homopterocarpin.
Quantitative Data Summary
| Step | Methodology | Starting Material | Product | Yield (%) | Melting Point (°C) |
| Isoflavone Synthesis | Classical | 2,4-dihydroxy-4'-methoxy-deoxybenzoin | 2'-Hydroxy-4',7-dimethoxyisoflavone | ~75 | 245-247 |
| Final Cyclization | Classical | 2'-Hydroxy-4',7-dimethoxyisoflavan-4-ol | (±)-Homopterocarpin | 70[1] | 127-129 |
| Oxidative Rearrangement | PIFA-mediated | 2,2'-Bis(benzyloxy)-4'-methoxychalcone | Rearranged Isoflavone | 33-56 | N/A |
| Final Cyclization/Deprotection | PIFA-mediated | Debenzylated cyclized intermediate | (±)-Homopterocarpin | ~42 | 128-130 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Spectroscopic Data for (±)-Homopterocarpin
| Type | Data |
| ¹H NMR | τ = 2.7-3.7 (m, 6H, aromatic), 4.54 (d, 1H, J=6.0 Hz, H-11a), 5.65-5.92 (m, 1H, H-6a), 6.27 and 6.30 (s, 6H, 2 x -OCH₃), 5.75-6.54 (m, 2H, H-6).[1] |
| IR (KBr) | ν_max: 1620, 1590, 1500, 1460, 1280, 1160, 1030 cm⁻¹ |
| UV (EtOH) | λ_max: 285 nm (log ε 3.89), 280 nm (log ε 3.86) |
Conclusion
The total synthesis of this compound can be successfully achieved through multiple synthetic routes. The classical methodology provides a robust and well-documented pathway, while the PIFA-mediated approach offers a more modern alternative that may be advantageous for the synthesis of certain analogs. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating the exploration of this compound's biological potential.
References
Application Notes and Protocols for Homopterocarpin in Monoamine Oxidase-B Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of homopterocarpin as a selective inhibitor of monoamine oxidase-B (MAO-B). The information is intended to guide researchers in designing and conducting experiments to evaluate the potential of this compound in the context of neurodegenerative diseases, such as Parkinson's disease.
Introduction
Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1][2] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for managing the symptoms of Parkinson's disease.[1][3] this compound, an isoflavonoid isolated from sources like Canavalia lineata and Pterocarpus erinaceus, has been identified as a potent, reversible, and competitive inhibitor of human MAO-B (hMAO-B).[1][4][5][6] This document outlines the key findings, experimental protocols, and potential applications of this compound in MAO-B inhibition studies.
Quantitative Data Summary
The inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) and B (hMAO-B) has been quantified, demonstrating its potential as a selective MAO-B inhibitor.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.72 µM | hMAO-B | [1][4][5] |
| 1.49 µM | hMAO-A | [1] | |
| Ki | 0.21 µM | hMAO-B | [1][4][6] |
| Selectivity Index (SI) | 2.07 (for MAO-B over MAO-A) | hMAO-A/hMAO-B | [1][5] |
| Binding Affinity (Molecular Docking) | -7.7 kcal/mol | hMAO-B | [1][5][6] |
| -7.1 kcal/mol | hMAO-A | [1][5][6] |
Signaling Pathway
Dopamine Degradation by MAO-B
MAO-B is a mitochondrial enzyme that plays a crucial role in the catabolism of dopamine. This process, which occurs through oxidative deamination, leads to the production of hydrogen peroxide (H2O2) and ammonia, contributing to oxidative stress.[1] The inhibition of MAO-B by this compound can block this pathway, thereby increasing the concentration of dopamine in the substantia nigra.[1]
Caption: Dopamine degradation pathway and the inhibitory action of this compound.
Experimental Protocols
Human Monoamine Oxidase (hMAO) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against hMAO-A and hMAO-B.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound against hMAO enzymes.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A and MAO-B are used. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add different concentrations of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the respective substrates (kynuramine for hMAO-A and benzylamine for hMAO-B).
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
-
Detection: The product of the reaction can be measured fluorometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics and Reversibility Studies
These studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive) and whether the inhibitor binds reversibly or irreversibly.
Methodology for Kinetic Studies:
-
Perform the hMAO-B inhibition assay as described above, but vary the substrate concentration at fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).[1][7]
-
Measure the initial reaction velocities.
-
Generate Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).[1]
Methodology for Reversibility Studies:
-
Pre-incubate hMAO-B with a concentration of this compound that causes significant inhibition (e.g., 2x IC50).[5][7]
-
Use reference reversible (e.g., lazabemide) and irreversible (e.g., pargyline) inhibitors as controls.[5][7]
-
Subject the enzyme-inhibitor mixture to dialysis against a large volume of buffer to remove the unbound inhibitor.
-
Measure the residual activity of the dialyzed enzyme. A recovery of enzyme activity after dialysis indicates reversible inhibition.[1]
Cytotoxicity Assay
This assay evaluates the toxicity of this compound against different cell lines, including neuronal cells, to assess its safety profile.
Experimental Workflow:
Caption: General workflow for assessing the cytotoxicity of this compound.
Methodology (MTT Assay Example):
-
Cell Culture: Culture cells such as SH-SY5Y (neuroblastoma), MDCK (normal kidney), and HL-60 (leukemia) in appropriate media.[1][6]
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control.
Neuroprotective Effect Assay
This assay investigates the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.
Methodology:
-
Cell Culture: Culture a neuronal cell line, such as HT22 or SH-SY5Y.[9][10]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin, such as glutamate or 6-hydroxydopamine (6-OHDA).[9]
-
Co-incubation: Co-incubate the cells with this compound and the neurotoxin.
-
Assessment of Cell Viability: Determine cell viability using methods like the MTT assay. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.[10]
-
Mechanistic Studies (Optional): To further investigate the mechanism of neuroprotection, measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).[9][11]
Conclusion
This compound presents a promising scaffold for the development of therapeutic agents targeting MAO-B for the treatment of neurodegenerative disorders. The protocols and data presented here provide a solid foundation for further investigation into its pharmacological properties and mechanism of action. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.
References
- 1. Medicarpin and this compound Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicarpin and this compound Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effect of Sophocarpine against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of Aronia melanocarpa extract against glutamate-induced oxidative stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Homopterocarpin in Neuroprotective Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Homopterocarpin, a pterocarpan-class isoflavonoid isolated from plants of the Pterocarpus genus, notably Pterocarpus erinaceus, has emerged as a promising candidate for neuroprotective research. Traditionally, extracts from these plants have been used in folk medicine for various ailments.[1] Modern scientific investigations have begun to unveil the molecular mechanisms underlying the therapeutic potential of its constituents. This compound, in particular, has demonstrated significant biological activities, including antioxidant and monoamine oxidase-B (MAO-B) inhibitory effects, which are highly relevant to the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3]
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound. It is intended to guide researchers in exploring its therapeutic potential through in vitro and in vivo models of neurodegeneration.
Known Biological Activities and Neuroprotective Potential
This compound's neuroprotective potential stems from several key biological activities:
-
Monoamine Oxidase-B (MAO-B) Inhibition: this compound is a potent, competitive, and reversible inhibitor of human MAO-B.[2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy in Parkinson's disease.[4] Increased MAO-B activity is also associated with oxidative stress and the formation of amyloid plaques in Alzheimer's disease.[5]
-
Antioxidant Properties: this compound has demonstrated antioxidant effects, which are crucial for neuroprotection as oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders.[1][2]
-
Anti-Inflammatory Potential: While direct evidence for this compound is emerging, other compounds from Pterocarpus erinaceus like friedelin and lupeol possess anti-inflammatory properties.[6][7][8] Neuroinflammation, mediated by microglia, is a critical component in the progression of neurodegenerative diseases.[9]
Quantitative Data
The following table summarizes the known quantitative data for this compound's biological activity.
| Parameter | Value | Source |
| MAO-B Inhibition | ||
| IC50 (human MAO-B) | 0.72 µM | [3] |
| Ki (human MAO-B) | 0.21 µM | [3] |
| Other Compounds from Pterocarpus erinaceus | ||
| Epicatechin | Antioxidant, Anti-inflammatory | [1] |
| Friedelin | Anti-inflammatory | [6][7][8] |
| Lupeol | Anti-inflammatory | [1] |
Proposed Neuroprotective Mechanisms and Signaling Pathways
Based on its known activities, this compound is hypothesized to exert neuroprotective effects through multiple pathways.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow
A general workflow for investigating the neuroprotective effects of this compound is outlined below.
Caption: Experimental workflow for this compound neuroprotection studies.
Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol is to confirm and quantify the MAO-B inhibitory activity of this compound.
Materials:
-
This compound
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (standard)
-
Potassium phosphate buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add potassium phosphate buffer, human recombinant MAO-B, and various concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding kynuramine.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Neuronal Cell Viability Assay under Oxidative Stress
This protocol assesses the protective effect of this compound on neuronal cells against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y or PC12 neuronal cell line
-
This compound
-
6-hydroxydopamine (6-OHDA) or H₂O₂ (oxidative stressor)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
MTT reagent
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding 6-OHDA or H₂O₂ to the cell culture medium and incubate for another 24 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions and measure the absorbance.
-
-
Calculate cell viability and cytotoxicity percentages.
Anti-Inflammatory Assay in Microglial Cells
This protocol evaluates the ability of this compound to suppress the inflammatory response in microglia.
Materials:
-
BV-2 microglial cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
-
Cell culture medium and supplements
Procedure:
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess reagent to measure the nitrite concentration in the supernatant as an indicator of NO production.
-
-
Cytokine Measurement:
-
Use ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.
-
-
Analyze the data to determine the anti-inflammatory effect of this compound.
Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol investigates if this compound activates the Nrf2 antioxidant pathway.
Materials:
-
Neuronal or microglial cells
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Treat cells with this compound for various time points.
-
Isolate nuclear and cytoplasmic protein fractions using a commercial kit.[10]
-
Determine protein concentrations using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, Lamin B (nuclear marker), and β-actin (cytoplasmic marker).[10]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the extent of Nrf2 translocation to the nucleus.
α-Synuclein Aggregation Assay (Thioflavin T)
This protocol assesses the ability of this compound to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS)
-
96-well black plate with a clear bottom
-
Shaking incubator and fluorescence plate reader
Procedure:
-
Prepare a solution of α-synuclein monomer in PBS.
-
In a 96-well plate, mix the α-synuclein solution with various concentrations of this compound.[2][11]
-
Add ThT to each well.
-
Seal the plate and incubate at 37°C with continuous shaking to induce aggregation.[11]
-
Measure the ThT fluorescence (excitation ~450 nm, emission ~485 nm) at regular intervals.[11]
-
Plot the fluorescence intensity over time to monitor the aggregation kinetics and determine the inhibitory effect of this compound.
Amyloid-β (Aβ) Aggregation Assay (ELISA)
This protocol evaluates the effect of this compound on the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
Materials:
-
Synthetic Aβ1-42 peptide
-
This compound
-
ELISA kit for human Aβ1-42 (aggregated form)
-
Assay buffer
Procedure:
-
Prepare a solution of Aβ1-42 peptide in an appropriate buffer to promote aggregation.
-
Incubate the Aβ1-42 solution with and without various concentrations of this compound at 37°C for 24-48 hours.
-
Perform the sandwich ELISA according to the manufacturer's protocol to quantify the amount of aggregated Aβ1-42.[12][13][14][15][16]
-
Analyze the data to determine if this compound inhibits Aβ aggregation.
Conclusion
This compound presents a compelling profile for a neuroprotective agent, primarily through its potent MAO-B inhibitory and antioxidant activities. The provided protocols offer a comprehensive framework for researchers to systematically investigate its efficacy in cellular models of neurodegeneration. Positive outcomes from these in vitro studies would provide a strong rationale for advancing this compound into in vivo animal models of Parkinson's and Alzheimer's diseases to further explore its therapeutic potential. The multi-target nature of this compound, potentially addressing oxidative stress, neuroinflammation, and neurotransmitter metabolism, makes it a particularly attractive candidate for the development of novel therapies for complex neurodegenerative disorders.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 3. Medicarpin and this compound Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. View of BIOLOGICAL AND PHYTOCHEMICAL INVESTIGATIONS OF EXTRACTS FROM PTEROCARPUS ERINACEUS POIR (FABACEAE) ROOT BARKS [journals.athmsi.org]
- 7. BIOLOGICAL AND PHYTOCHEMICAL INVESTIGATIONS OF EXTRACTS FROM PTEROCARPUS ERINACEUS POIR (FABACEAE) ROOT BARKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Tools to Activate Microglia and their Possible use to Study Neural Network Patho-physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 12. novamedline.com [novamedline.com]
- 13. biovendor.com [biovendor.com]
- 14. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. intimakmur.co.id [intimakmur.co.id]
Troubleshooting & Optimization
Technical Support Center: Optimizing Homopterocarpin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of homopterocarpin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound extraction?
This compound is primarily found in plants of the Pterocarpus genus, such as Pterocarpus santalinus and Pterocarpus dalbergioides.[1] Other known sources include Platymiscium floribundum and Erycibe expansa.[1]
Q2: What are the key chemical properties of this compound to consider during extraction?
This compound is a moderately lipophilic molecule.[2] It is soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] It has a calculated boiling point of 395.0 ± 42.0°C and is moderately stable at high temperatures.[2] For storage, it is recommended to keep it at 0°C for short-term and -20°C for long-term use to prevent degradation.[2]
Q3: Which extraction method generally gives the highest yield of this compound?
Based on available data, ultrasonic-assisted extraction has been shown to yield a higher relative content of this compound compared to Soxhlet extraction when using a benzene-ethanol solvent system.[4][5] Modern methods like microwave-assisted extraction (MAE) have also been noted for their efficiency in extracting similar compounds.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound.[4][5] These techniques allow for the separation and identification of individual compounds within a complex plant extract.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | This compound has moderate polarity. Ensure the solvent used matches this polarity. A mixture of polar and non-polar solvents, such as benzene-ethanol (2:1 v/v), has been shown to be effective.[4][5] For other isoflavonoids, ethanol/water mixtures have also proven efficient.[6] Experiment with different solvent systems to find the optimal one for your plant material. |
| Insufficient Extraction Time or Temperature | Extraction efficiency is influenced by time and temperature. For ultrasonic extraction, a duration of 2 hours repeated three times has been used successfully.[5] For Soxhlet extraction, a 6-hour duration is reported.[5] For maceration, a longer period of several days may be necessary.[7][8] Increasing the temperature can enhance extraction but be mindful of potential degradation of thermolabile compounds.[9] |
| Improper Plant Material Preparation | The plant material should be dried and ground to a fine powder (e.g., 40 mesh) to increase the surface area for solvent penetration.[5] |
| Inefficient Extraction Method | Consider switching to a more efficient extraction method. Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally faster and can provide higher yields compared to traditional methods like maceration.[9][10] |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | The initial crude extract will contain other compounds besides this compound. Column chromatography is a standard method for purification. Silica gel is a common stationary phase, and a mobile phase gradient of hexane and ethyl acetate can be effective for separating isoflavonoids.[11] |
| Crystallization of this compound | Due to its relatively non-polar nature, this compound might crystallize out of solution if the solvent polarity changes abruptly or if the solution is too concentrated. If crystallization occurs in the column, it can block the flow. Try to use a solvent system in which the compound is readily soluble. |
| Degradation of this compound | Although moderately stable, prolonged exposure to high temperatures or harsh pH conditions can lead to degradation. Monitor the temperature during extraction and concentration steps. It is recommended to store purified this compound at low temperatures (-20°C) under desiccated conditions.[2] |
| Emulsion Formation during Liquid-Liquid Extraction | If performing a liquid-liquid partition, emulsions can form, especially with crude plant extracts. To break emulsions, you can try adding a saturated brine solution or gently centrifuging the mixture. |
Data Presentation
Table 1: Comparison of this compound Extraction Yields
| Plant Material | Extraction Method | Solvent System | Extraction Time | Relative this compound Content (%) | Reference |
| Pterocarpus macarocarpus heartwood | Soxhlet | Benzene-Ethanol (1:2 v/v) | 6 hours | 21.676 | [4][5] |
| Pterocarpus macarocarpus heartwood | Ultrasonic | Benzene-Ethanol (1:2 v/v) | 2 hours (x3) | 25.149 | [4][5] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol is based on the methodology described for the extraction from Pterocarpus macarocarpus heartwood.[5]
-
Preparation of Plant Material:
-
Grind the dried plant material (e.g., heartwood) to a fine powder (approximately 40 mesh).
-
Accurately weigh about 2g of the powdered material.
-
-
Extraction:
-
Place the weighed powder into a flask.
-
Add 30 mL of benzene-ethanol (1:2 v/v) solvent.
-
Place the flask in an ultrasonic bath.
-
Perform the ultrasonic extraction for 2 hours.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts from the three cycles.
-
-
Concentration:
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator.
-
-
Quantification:
-
Transfer the concentrated extract to a 5 mL volumetric flask and dilute to the mark with the benzene-ethanol solvent.
-
Filter the solution through a 0.45 µm microporous membrane.
-
Analyze the filtrate using GC-MS to determine the concentration of this compound.
-
Protocol 2: Soxhlet Extraction of this compound
This protocol is also adapted from the study on Pterocarpus macarocarpus heartwood.[5]
-
Preparation of Plant Material:
-
Prepare the plant material as described in Protocol 1.
-
Wrap the weighed powder in a quantitative filter paper.
-
-
Extraction:
-
Place the wrapped sample into the thimble of a Soxhlet apparatus.
-
Add 90 mL of benzene-ethanol (1:2 v/v) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask to initiate solvent reflux.
-
Continue the extraction for 6 hours.
-
-
Concentration and Quantification:
-
Follow steps 3 and 4 from Protocol 1 to concentrate and quantify the this compound in the extract.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: A flowchart illustrating the general steps for the extraction and purification of this compound from plant material.
Signaling Pathways Involving this compound
This compound and related isoflavonoids have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Some isoflavonoids have been shown to inhibit this pathway, thereby reducing inflammation.
Caption: this compound can inhibit the NF-κB signaling pathway, reducing inflammatory gene expression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is linked to various diseases, including cancer.
Caption: this compound may modulate the MAPK signaling pathway, influencing cellular responses like apoptosis.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. This compound has been shown to induce apoptosis in cancer cells.
Caption: this compound can induce apoptosis through the mitochondrial pathway, leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Different Solvents on the Extraction of Phytochemicals in Colored Potatoes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield in Homopterocarpin chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Homopterocarpin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic approaches for this compound and other pterocarpans include:
-
The condensation of 2H-benzo[g][1][2]oxasilocines with aromatic aldehydes in the presence of a Lewis acid like boron trifluoride. This method, however, can result in moderate yields.[1]
-
An oxidative rearrangement of chalcones using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). The subsequent cyclization steps lead to the pterocarpan skeleton.[2]
Q2: What are the primary factors that contribute to low yields in this compound synthesis?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Instability of Starting Materials: Certain starting materials, like the benzoxasilocine heterocycle, can be highly reactive and prone to decomposition, which directly impacts the overall yield.[1]
-
Side Reactions and Byproduct Formation: The reaction conditions may promote the formation of undesired side products, complicating the purification process and reducing the isolated yield of the target compound.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and catalyst concentration are critical. For instance, in the condensation reaction of benzoxasilocines, changing the solvent from dichloromethane (DCM) to chloroform (CHCl3) has been shown to slightly improve yields.[1]
-
Electron Density of Reactants: In the synthesis involving chalcone rearrangement, the electronic properties of the aromatic rings can significantly influence the reaction's efficiency. Electron-rich systems may lead to lower yields.[2]
-
Purification Losses: The purification process itself can lead to a loss of product. Difficulties in separating the desired product from byproducts or unreacted starting materials can result in a lower isolated yield.[3]
Q3: How can I improve the yield of the condensation reaction between 2H-benzo[g][1][2]oxasilocine and an aromatic aldehyde?
A3: To improve the yield of this specific reaction, consider the following:
-
Solvent Selection: Experiment with different solvents. While dichloromethane (DCM) is commonly used, switching to chloroform (CHCl3) has been reported to provide a slight increase in yield.[1]
-
Temperature Control: Carefully control the reaction temperature. The reaction has been performed at both reflux and 20°C, with varying results depending on the solvent.[1]
-
Purity of Starting Materials: Ensure the high purity of the 2H-benzo[g][1][2]oxasilocine starting material. Its instability can be a major cause of low yield.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low conversion of starting materials | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Impure starting materials.[3] | 1. Use a fresh batch of catalyst or verify its activity. 2. Optimize the reaction temperature. Consider running small-scale trials at different temperatures. 3. Purify starting materials before use. Techniques like recrystallization or chromatography can be employed. |
| Formation of multiple products (low selectivity) | 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high, leading to side reactions. 3. The catalyst is not selective enough. | 1. Carefully control the molar ratios of your reactants. 2. Attempt the reaction at a lower temperature. 3. Explore alternative catalysts that may offer higher selectivity for the desired product. |
| Difficulty in purifying the final product | 1. Presence of closely related byproducts. 2. The product is unstable under the purification conditions. | 1. Utilize high-resolution purification techniques like High-Performance Liquid Chromatography (HPLC). 2. Employ milder purification methods. For example, use a different solvent system or a stationary phase in column chromatography.[4][5] |
| Inconsistent yields between batches | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. 3. Sensitivity to air or moisture.[3] | 1. Use reagents and solvents from the same supplier and lot number if possible. 2. Standardize the experimental procedure, including reaction time, stirring speed, and heating method. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Yields of 2-phenyl-3-vinylchromans (this compound precursors) via Condensation Reaction [1]
| Benzaldehyde Substituent | Product | Diastereomeric Ratio (cis/trans) | Yield (DCM, reflux) | Yield (CHCl3, 20°C) |
| H | 7a | 1 : 3 | 49% | 56% |
| 2-OMe | 7b | 1 : 1 | 51% | 58% |
| 3-OMe | 7c | 1 : 3 | 30% | 36% |
| 4-OMe | 7d | 1 : 5 | 48% | 60% |
| 2-OPiv | 7e | 1 : 3 | 48% | 62% |
| 3-OPiv | 7f | 1 : 5 | 42% | 44% |
| 4-OPiv | 7g | 1 : 3 | 47% | 58% |
Experimental Protocols
1. Synthesis of (±)-Homopterocarpin from a Chalcone Derivative [2]
This protocol involves the oxidative rearrangement of a chalcone using phenyliodine(III) bis(trifluoroacetate) (PIFA).
-
Step 1: Rearrangement of the Chalcone
-
Treat the chalcone starting material (26) with PIFA in trimethyl orthoformate and trifluoroacetic acid. This step yields the rearranged intermediate (27). The reported yield for this step is between 33-56%.
-
-
Step 2: Cyclization to Isoflavone
-
The rearranged product (27) is converted into the corresponding isoflavone by treatment with BF3·OEt2 and Me2S.
-
-
Step 3: Reduction and Deprotection
-
The isoflavone is then subjected to hydrogenation (H2, PtO2) in acetone.
-
This is followed by treatment with concentrated HCl in methanol.
-
-
Step 4: Final Cyclization and Deprotection
-
The final cyclization is achieved through hydrogenation (H2, Pd-C) in acetic acid to yield (±)-homopterocarpin. The yield for the final two steps is reported as 42%.
-
2. Synthesis of Homopterocarpan Skeleton via Condensation and Cyclization [1]
This protocol describes the formation of the core homopterocarpan structure from a 2-phenyl-3-vinylchroman derivative.
-
Step 1: Degradation of the Olefinic Double Bond
-
The 2-phenyl-3-vinylchroman derivative (7e) is treated with OsO4/KIO4 in a THF-H2O mixture to yield an aldehyde. The reported yield for this step is 79%.
-
-
Step 2: Reduction of the Aldehyde and Deprotection
-
The resulting aldehyde is reduced with LiAlH4 in Et2O at 0°C. This step also removes the pivaloyl protecting group, affording a dihydroxylated derivative (9). The reported yield for this step is 76%.
-
-
Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
-
The dihydroxylated derivative (9) is subjected to Mitsunobu conditions (DIAD, PPh3) in THF to promote cyclization, yielding the homopterocarpan (8). The reported yield for this final step is 70%.
-
Visualizations
Caption: Synthetic pathway of (±)-Homopterocarpin starting from a chalcone derivative.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
References
- 1. BJOC - Reaction of benzoxasilocines with aromatic aldehydes: Synthesis of homopterocarpans [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of simultaneous purification methodology for multiple synthetic peptides by reversed-phase sample displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homopterocarpin Peak Tailing in HPLC
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing of Homopterocarpin in High-Performance Liquid Chromatography (HPLC).
Quick Troubleshooting Guide
Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification.[1][2] This guide will walk you through a systematic approach to diagnose and resolve peak tailing for this compound.
1. Is the peak tailing observed for all peaks or just this compound?
-
All Peaks Tailing: This typically points to a system-wide issue.
-
Check for extra-column volume: Ensure all tubing is as short as possible with the correct internal diameter, and that all fittings are properly seated to avoid dead volume.[3][4]
-
Inspect the column for physical issues: A void at the column inlet or a partially blocked frit can cause tailing for all peaks.[2][5] Consider replacing the guard column if one is in use.[4] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.[2]
-
Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.[6][7]
-
-
Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase.
-
Proceed to the detailed troubleshooting steps below.
-
Detailed Troubleshooting for this compound Peak Tailing
Issue 1: Secondary Interactions with Residual Silanol Groups
The most common cause of peak tailing for compounds with polar functional groups on silica-based reversed-phase columns is the interaction with residual silanol groups on the stationary phase.[8] this compound, an isoflavonoid, possesses oxygen-containing functional groups that can interact with these active sites.[9][10][11]
Solution:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), the silanol groups (pKa ~3.5) will be protonated, reducing their ability to interact with the analyte.[1]
-
Use a Highly End-Capped Column: Select a column that is "end-capped," meaning the residual silanol groups have been chemically deactivated.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competitive agent, like triethylamine (TEA), can mask the silanol groups. However, be aware that TEA is not suitable for mass spectrometry detection. An alternative for LC-MS is to use a low concentration of an acid like formic acid or trifluoroacetic acid (TFA).[7][12]
-
Change the Organic Modifier: Methanol can be more effective than acetonitrile at masking silanol interactions due to its ability to hydrogen bond with the silanol groups.[13]
Issue 2: Mobile Phase pH Close to Analyte's pKa
Solution:
-
Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa. This ensures that the analyte is in a single ionic form.[15][16][17]
Issue 3: Sample Solvent Mismatch
If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1][3][8]
Solution:
-
Dissolve the sample in the mobile phase: Whenever possible, prepare your this compound standard and sample solutions in the initial mobile phase composition.[1]
-
Reduce injection volume: If using a stronger solvent is unavoidable, minimize the injection volume.[4]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor?
A1: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For many assays, a value up to 1.5 is considered acceptable.[18] However, for high-resolution separations and accurate quantification, a value closer to 1.0 is desirable.
Q2: Could metal chelation be a cause of peak tailing for this compound?
A2: Yes, some compounds can interact with trace metals in the stainless-steel components of the HPLC system or the silica of the column, leading to peak tailing.[8] If you suspect this is the case, you can try using a column with a PEEK lining or adding a chelating agent like EDTA to the mobile phase, although this is less common.[19]
Q3: How do I know if my column is contaminated?
A3: Column contamination can lead to various issues, including peak tailing, split peaks, and increased backpressure.[4][20] If you observe these symptoms, a column wash is recommended.
Q4: Can a dirty guard column cause peak tailing?
A4: Yes, a contaminated or worn-out guard column can contribute to peak tailing and should be replaced regularly.[4]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte | Peak Asymmetry Factor (As) |
| 7.0 | Methamphetamine | 2.35 |
| 3.0 | Methamphetamine | 1.33 |
| Data adapted from a study on a basic analyte, illustrating the significant improvement in peak shape by lowering the mobile phase pH.[18] |
Experimental Protocols
Protocol 1: Column Washing Procedure for Reversed-Phase Columns
This protocol is a general guideline for cleaning a contaminated C18 column. Always consult the manufacturer's instructions for your specific column.[20][21]
-
Disconnect the column from the detector.
-
Reverse the column flow direction (if permissible by the manufacturer). [18]
-
Wash with the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
20 column volumes of water (to remove buffers).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (for strongly retained non-polar compounds).
-
-
Store the column in an appropriate solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase.
Protocol 2: Assessing Silanol Interactions
-
Prepare two mobile phases:
-
Mobile Phase A: Your current method's mobile phase.
-
Mobile Phase B: Your current method's mobile phase with the addition of a silanol-masking agent (e.g., 0.1% TFA or 25 mM triethylamine, pH adjusted).[12]
-
-
Inject your this compound standard using Mobile Phase A and record the chromatogram and peak asymmetry.
-
Equilibrate the system with Mobile Phase B.
-
Inject your this compound standard using Mobile Phase B and record the chromatogram and peak asymmetry.
-
Compare the peak shapes. A significant improvement in peak symmetry with Mobile Phase B indicates that silanol interactions are a primary cause of the tailing.
Mandatory Visualization
Below is a troubleshooting workflow to address this compound peak tailing in HPLC.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. support.waters.com [support.waters.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. This compound | C17H16O4 | CID 101795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phytochemical: this compound [caps.ncbs.res.in]
- 11. This compound | C17H16O4 | CID 101795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. chromtech.com [chromtech.com]
- 15. moravek.com [moravek.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 20. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 21. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Enhancing the Bioavailability of Homopterocarpin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homopterocarpin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Solubility and Permeability Issues
Question: My this compound derivative shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?
Answer: Poor aqueous solubility is a common challenge for many polyphenolic compounds, including this compound derivatives. Here are several strategies to address this:
-
Co-solvents: For in vitro assays, consider using a co-solvent system. Dimethyl sulfoxide (DMSO) is commonly used, but it's crucial to keep the final concentration low (typically <0.5%) to avoid cellular toxicity.
-
pH Adjustment: Evaluate the pH-solubility profile of your compound. Depending on the pKa of your derivative, adjusting the pH of your buffer can significantly improve solubility.
-
Formulation Strategies: For both in vitro and in vivo studies, advanced formulation approaches can be highly effective. These include:
-
Nanoemulsions: Encapsulating the compound in a lipid-based nanoemulsion can enhance its solubility and permeability.[1]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Troubleshooting Low Solubility in Caco-2 Permeability Assays:
| Problem | Possible Cause | Suggested Solution |
| Precipitation in donor well | Compound concentration exceeds its solubility in the transport buffer. | Decrease the starting concentration of the compound. Perform a solubility test in the assay buffer beforehand. |
| Low recovery of the compound | Adsorption to plasticware or cellular components. | Use low-binding plates and pipette tips. Include a mass balance study to quantify compound loss. |
| Inconsistent permeability values | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the dosing solution before adding it to the apical side. Gentle sonication may help. |
In Vitro Permeability Assessment (Caco-2 Assays)
Question: I am not getting a reproducible apparent permeability coefficient (Papp) for my this compound derivative in the Caco-2 assay. What are the common pitfalls?
Answer: The Caco-2 permeability assay is a robust model for predicting intestinal drug absorption, but it requires careful execution and quality control.[2] Here are some key factors to consider for reproducibility:
-
Monolayer Integrity: Ensure the Caco-2 cell monolayer has reached the appropriate level of differentiation (typically 21 days post-seeding) and maintains its integrity throughout the experiment.[3]
-
Transepithelial Electrical Resistance (TEER): Regularly measure TEER values. A stable and sufficiently high TEER value (e.g., >250 Ω·cm²) indicates a well-formed monolayer.[4]
-
Lucifer Yellow Permeability: Use a paracellular marker like Lucifer Yellow to confirm low permeability, indicating tight junction integrity.
-
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cells, leading to low apical-to-basolateral permeability.[2] To investigate this, perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[4]
-
Metabolism: Caco-2 cells can metabolize certain compounds, which would reduce the amount of the parent compound reaching the basolateral side. Analyze samples from both compartments for potential metabolites using LC-MS/MS.[2]
Troubleshooting Caco-2 Assay Inconsistencies:
| Problem | Possible Cause | Suggested Solution |
| Low TEER values | Incomplete monolayer formation or cellular toxicity. | Allow cells to differentiate for a longer period. Test the cytotoxicity of your compound at the concentration used in the assay. |
| High variability in Papp values | Inconsistent cell seeding density or passage number. | Use cells within a consistent passage number range. Ensure even cell distribution during seeding. |
| High efflux ratio | Compound is a substrate for an efflux transporter (e.g., P-gp). | Co-incubate with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if the A-B permeability increases. |
In Vivo Pharmacokinetic Studies
Question: The oral bioavailability of my this compound derivative is very low in my rat model. What are the likely reasons and how can I improve it?
Answer: Low oral bioavailability for this class of compounds is often due to a combination of poor solubility, low intestinal permeability, and significant first-pass metabolism. A close analog, medicarpin, has been reported to have an oral bioavailability of 22.34% in rats, which can serve as a benchmark.[5] Here are strategies to enhance in vivo bioavailability:
-
Formulation Approaches:
-
Prodrug Synthesis: A prodrug is an inactive derivative that is converted to the active parent drug in the body. Designing a prodrug of your this compound derivative with enhanced solubility or permeability can significantly improve bioavailability.[7][8][9][10][11]
-
Inhibition of Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) can increase the systemic exposure of the parent compound. However, this approach requires careful consideration of potential drug-drug interactions.
Troubleshooting Low In Vivo Bioavailability:
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations | Inconsistent dosing, food effects, or variable gastric emptying. | Ensure accurate and consistent oral gavage technique. Fast animals overnight before dosing. Consider the formulation's stability in gastric fluid. |
| Rapid clearance from plasma | Extensive first-pass metabolism in the gut wall and/or liver. | Analyze plasma and feces for metabolites to understand the metabolic pathways. Consider a prodrug approach to mask metabolic sites. |
| Low Cmax and AUC after oral dosing | Poor absorption due to low solubility and/or permeability. | Employ formulation strategies like nanoemulsions or solid dispersions. Investigate potential gut microbiota interactions that may be degrading the compound. |
| Pharmacokinetic Parameters of Medicarpin in Rats | |
| Oral Bioavailability (%) | 22.34[5] |
| Dose (mg/kg) | 1.0 and 10.0[5] |
| Administration Route | Oral gavage[5] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation into a polarized monolayer.[3]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Ensure values are stable and above the established threshold (e.g., >250 Ω·cm²).[4]
-
Perform a Lucifer Yellow permeability assay to confirm tight junction integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water before dosing.
-
-
Drug Formulation and Administration:
-
For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and PEG400).
-
For oral (PO) administration, formulate the compound as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose.
-
Administer the IV dose (e.g., 5 mg/kg) via the tail vein.
-
Administer the PO dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of the this compound derivative in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to enhancing the bioavailability of this compound derivatives.
References
- 1. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of pilocarpic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine prodrugs. II. Synthesis, stability, bioconversion, and physicochemical properties of sequentially labile pilocarpine acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and identification of pilocarpic acid diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 11. Synthesis and biological evaluation of prodrugs based on the natural antibiotic duocarmycin for use in ADEPT and PMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Homopterocarpin Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of homopterocarpin.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound using chromatographic techniques.
Issue 1: Low Yield of this compound
Q: My final yield of this compound is consistently low after column chromatography. What are the potential causes and solutions?
A: Low yield is a common issue in natural product purification. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Elution | This compound may be strongly retained on the stationary phase. Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient of hexane:ethyl acetate or chloroform:methanol is common. If using C18 reverse-phase chromatography, decrease the polarity of the water:acetonitrile or water:methanol mobile phase. |
| Co-elution with Other Compounds | If this compound is not well-separated from other compounds, fractions containing the target molecule may be discarded to maintain purity, thus lowering the yield. Optimize the mobile phase composition to improve resolution. Consider using a different stationary phase (e.g., Sephadex LH-20) for further purification steps.[1] |
| Degradation on the Column | Some compounds can degrade on acidic or basic stationary phases. Ensure the silica gel is neutral if degradation is suspected. Alternatively, use a less reactive stationary phase like alumina or a bonded phase. |
| Improper Fraction Collection | The fraction size may be too large, leading to the mixing of this compound with impurities. Use smaller fraction volumes and monitor the elution profile closely using thin-layer chromatography (TLC) or analytical HPLC. |
| Sample Overload | Overloading the column can lead to poor separation and apparent yield loss. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the mass of the stationary phase. |
Issue 2: Poor Separation of this compound from Impurities
Q: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution?
A: Achieving baseline separation is critical for obtaining high-purity this compound. The following strategies can enhance resolution.
Strategies to Improve Resolution:
| Strategy | Detailed Explanation |
| Optimize Mobile Phase | For normal-phase chromatography, try a less polar solvent system to increase the retention time and allow for better separation. For reverse-phase HPLC, a shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.[2][3] |
| Change Stationary Phase | If optimizing the mobile phase is insufficient, switching the stationary phase is the next logical step. If you are using silica gel, consider switching to a C18 column for reverse-phase chromatography, or a different type of normal-phase media. Sephadex LH-20 is often used for size-exclusion chromatography of flavonoids and can be effective.[1] |
| Reduce Flow Rate | Decreasing the flow rate of the mobile phase can increase the interaction time between the analyte and the stationary phase, often leading to better separation. |
| Column Dimensions | Using a longer and narrower column can increase the number of theoretical plates and improve resolution. |
Issue 3: Peak Tailing in HPLC Analysis
Q: My this compound peak shows significant tailing during HPLC analysis. What could be the cause and how do I fix it?
A: Peak tailing can be caused by a variety of chemical and physical factors. Addressing the root cause is key to obtaining sharp, symmetrical peaks.
Common Causes of Peak Tailing and Their Solutions:
| Cause | Solution |
| Secondary Interactions | Residual acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to mask these silanol groups.[3] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject. |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the purification of this compound using silica gel column chromatography?
A1: For silica gel column chromatography of isoflavonoids like this compound, a common approach is to use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be starting with 100% n-hexane, followed by increasing proportions of ethyl acetate (e.g., from 95:5 to 70:30 n-hexane:ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis.[4]
Q2: What are the recommended conditions for preparative HPLC purification of this compound?
A2: Preparative HPLC is a powerful technique for obtaining high-purity this compound.[5] A common setup would involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol.
Example Preparative HPLC Parameters:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40-70% B over 30 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 280 nm |
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography.[6] Collect fractions and spot them on a TLC plate alongside your crude extract and a this compound standard (if available). This allows you to identify the fractions containing your compound of interest and decide which fractions to combine for further processing. For HPLC, a UV detector is typically used for monitoring.[3]
Q4: My purified this compound appears to be unstable and degrades over time. How can I improve its stability?
A4: Isoflavonoids can be sensitive to light, oxygen, and high temperatures. To ensure the stability of your purified this compound, it is recommended to store it as a solid or in a non-reactive solvent (e.g., ethanol, DMSO) at low temperatures (-20°C or -80°C) in an amber vial to protect it from light. Purging the vial with an inert gas like nitrogen or argon before sealing can also prevent oxidation.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Purification
-
Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.[7]
-
Sample Loading: Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity by adding increasing amounts of ethyl acetate.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitoring: Analyze the collected fractions by TLC, visualizing the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase (e.g., 40% acetonitrile in water). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and start the gradient elution. Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Visualizations
References
- 1. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.in [isca.in]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Homopterocarpin Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Homopterocarpin during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Based on stability data for structurally related isoflavonoids like Formononetin, this compound is expected to be stable for at least four years under these conditions.
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, dissolving this compound in anhydrous DMSO is recommended. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the solution is expected to be stable for up to six months. Aqueous solutions of related isoflavonoids are not recommended for storage longer than one day.
Q3: Which solvents are compatible with this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. When preparing aqueous solutions for experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q4: What are the primary factors that can cause this compound to degrade?
Based on studies of related isoflavonoids, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Acidic conditions (pH 3) have been shown to promote the thermal degradation of isoflavone aglycones.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation.
-
Hydrolysis: In aqueous solutions, hydrolysis can occur, particularly at non-neutral pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV. |
| Degradation of this compound in the experimental medium. | Assess the stability of this compound in your specific experimental buffer and under your experimental conditions (temperature, light exposure). Consider performing a time-course experiment to monitor its concentration. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to generate potential degradation products. Use LC-MS to identify the mass of the unknown peaks and compare them with the masses of potential degradation products. |
| Contamination of the sample or solvent. | Analyze a blank (solvent or buffer only) to check for contaminants. Use high-purity solvents and reagents. | |
| Loss of compound potency over a short period. | Suboptimal storage of the solution. | Ensure stock solutions are stored at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability in the experimental setup. | Minimize the time this compound is exposed to harsh conditions (e.g., high temperature, extreme pH, direct light) during your experiment. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple vials. For each time point and condition to be tested, prepare a set of triplicate samples.
-
Storage Conditions: Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time Points: Analyze samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
Analysis: At each time point, determine the concentration of this compound in the samples using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A compound is often considered stable if the concentration remains within 90-110% of the initial concentration.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 105°C for 24 hours. Also, incubate a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method to separate the parent compound from any degradation products. Use LC-MS to obtain mass information for the degradation products to aid in their identification.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for this compound storage recommendations.
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Homopterocarpin and Medicarpin
A Head-to-Head Examination of Two Pterocarpan Isoflavonoids for Cancer Therapy
For Immediate Release
In the ongoing search for novel and effective anticancer agents, natural products remain a vital source of inspiration and discovery. Among these, the pterocarpan class of isoflavonoids has garnered significant attention for its diverse biological activities. This guide provides a detailed comparison of the anticancer properties of two prominent pterocarpans: homopterocarpin and medicarpin. Drawing upon available experimental data, we present a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate in cancer cells. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Assessment of Cytotoxicity
The in vitro efficacy of this compound and medicarpin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies. The following tables summarize the available IC50 values for each compound. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified, but shown to induce apoptosis. |
Table 2: IC50 Values of Medicarpin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U251 | Glioblastoma | ~154 (48h) | [1] |
| U-87 MG | Glioblastoma | ~161 (48h) | [1] |
| A549 | Lung Cancer | Data not quantified in µM | [2] |
| H157 | Lung Cancer | Data not quantified in µM | [2] |
| T24 | Bladder Cancer | Data not quantified in µM | [3] |
| EJ-1 | Bladder Cancer | Data not quantified in µM | [3] |
| P388 | Leukemia | ~90 | [4] |
| P388/DOX (Doxorubicin-resistant) | Leukemia | ~90 | [4] |
Note: IC50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.
Mechanisms of Anticancer Action: A Tale of Two Pterocarpans
While both this compound and medicarpin exhibit cytotoxic effects against cancer cells, their underlying mechanisms of action appear to differ, even within the same cancer cell type.
This compound: Inducer of Apoptosis and Mitotic Arrest
Research indicates that this compound's anticancer activity is primarily mediated through the induction of apoptosis, or programmed cell death. In a study on HL-60 human leukemia cells, this compound was found to trigger apoptosis, a clean and controlled form of cell death that avoids inflammation. This process is characterized by mitochondrial depolarization and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
Furthermore, in breast cancer cell lines, this compound and related pterocarpans have been shown to induce mitotic arrest. By disrupting the normal process of cell division, these compounds cause cells to halt in prometaphase, which ultimately leads to the induction of apoptosis.
Medicarpin: A Multifaceted Approach to Cancer Cell Killing
Medicarpin has been more extensively studied, revealing a broader spectrum of anticancer mechanisms. In various cancer models, including lung, glioblastoma, and bladder cancer, medicarpin has been shown to:
-
Induce Apoptosis: Similar to this compound, medicarpin is a potent inducer of apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and Bak1, leading to the cleavage and activation of caspase-3.[2]
-
Promote Cell Cycle Arrest: Medicarpin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][3]
-
Inhibit Tumor Growth in Vivo: Studies using animal models have demonstrated that medicarpin can significantly suppress the growth of lung cancer tumors.[2]
-
Exhibit Necrotic Effects in Leukemia Cells: Interestingly, in the same study where this compound induced apoptosis in HL-60 cells, medicarpin was found to cause necrosis, a more inflammatory form of cell death.
Signaling Pathways in the Crosshairs
The anticancer effects of this compound and medicarpin are orchestrated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for the rational design of combination therapies.
This compound-Induced Apoptotic Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Medicarpin's Multi-pronged Signaling Attack
Medicarpin's anticancer activity involves the regulation of several key proteins in the apoptotic pathway, as depicted in the following diagram.
Experimental Protocols: A Glimpse into the Methodologies
The findings presented in this guide are based on a variety of established experimental techniques. Below are overviews of the key assays used to evaluate the anticancer activity of this compound and medicarpin.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or medicarpin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Harvesting: Both adherent and suspension cells are harvested after treatment.
-
Washing: Cells are washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Conclusion
Both this compound and medicarpin demonstrate promising anticancer properties, albeit through potentially different mechanisms. Medicarpin has been more extensively investigated, with a larger body of evidence supporting its pro-apoptotic and cell cycle-disrupting effects across a range of cancer types. This compound, while less studied, shows clear potential as an inducer of apoptosis and mitotic arrest.
The direct comparison in leukemia cells, which revealed different modes of cell death induction, underscores the subtle yet significant structural and functional differences between these two closely related molecules. Further research, particularly direct comparative studies across a wider array of cancer cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of both this compound and medicarpin. A deeper understanding of their respective signaling pathways will be instrumental in guiding the development of these natural compounds into effective anticancer agents.
References
- 1. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Homopterocarpin and Pterocarpin for Researchers and Drug Development Professionals
An objective guide to the biological activities, mechanisms of action, and experimental evaluation of two promising pterocarpan isoflavonoids.
Homopterocarpin and Pterocarpin are naturally occurring pterocarpan isoflavonoids, a class of compounds known for their diverse and potent biological activities. Both compounds share a common tetracyclic ring structure but differ in their substitution patterns, leading to distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of this compound and Pterocarpin, summarizing their key biological effects with supporting quantitative data, detailing relevant experimental protocols, and visualizing their implicated signaling pathways.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data on the biological activities of this compound and Pterocarpin. Direct comparisons of IC50 and Minimum Inhibitory Concentration (MIC) values are provided where available to facilitate an objective assessment of their relative potencies.
| Biological Activity | Target/Assay | This compound IC50/MIC | Pterocarpin IC50/MIC | Reference |
| MAO-B Inhibition | Human Monoamine Oxidase-B | 0.72 µM | 3.36 µM | [1][2] |
| Antiplasmodial | Plasmodium falciparum 3D7 | 0.52 µg/mL | Not available | [3][4] |
| Antioxidant | DPPH Radical Scavenging | 0.76 ± 0.92 µg/mL | Not available | [3][4] |
Table 1: Comparative Bioactivities of this compound and Pterocarpin.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon the findings presented, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity in Leukemia Cells (e.g., HL-60)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed human promyelocytic leukemia (HL-60) cells in a 96-well plate at a density of 5 × 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.[7]
-
Compound Treatment: Add varying concentrations of this compound or Pterocarpin to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Centrifuge the plate at 800 rpm for 5 minutes. Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
LPS-Induced Nitric Oxide Production Inhibition Assay
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][9][10][11][12]
Protocol:
-
Cell Culture: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.[9]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or Pterocarpin for 1-2 hours before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of this compound and Pterocarpin in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.[17][18][19][20]
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Add various concentrations of this compound or Pterocarpin to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.
This compound and the Apoptotic Pathway
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, particularly in human leukemia cells.[20] The intrinsic apoptotic pathway is a key mechanism implicated in its anticancer activity.
Caption: this compound induces apoptosis via the intrinsic pathway.
This compound's pro-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins. It is suggested to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[21][22] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[20]
Pterocarpin and the NF-κB Signaling Pathway
The anti-inflammatory properties of Pterocarpin are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Pterocarpin inhibits the NF-κB inflammatory pathway.
In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα.[2][23] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65). The freed NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes. Pterocarpin is thought to exert its anti-inflammatory effect by inhibiting the phosphorylation of IκBα by the IKK complex, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[24][25]
Conclusion
This compound and Pterocarpin, while structurally similar, exhibit distinct and promising pharmacological profiles. This compound demonstrates notable potential as a selective MAO-B inhibitor and an anticancer agent that induces apoptosis. Pterocarpin, on the other hand, shows promise as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway. This comparative analysis provides a foundation for further research into these compounds, guiding future studies aimed at elucidating their full therapeutic potential and advancing them through the drug development pipeline. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in this endeavor.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. youtube.com [youtube.com]
- 17. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Induction of apoptosis in human leukemia cells by MCS-C2 via caspase-dependent Bid cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Opposing regulation of BIM and BCL2 controls glucocorticoid-induced apoptosis of pediatric acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suppression of p65 phosphorylation coincides with inhibition of IkappaBalpha polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Homopterocarpin Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Homopterocarpin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate quantification method is critical for accuracy and reliability in research and drug development. This document outlines the experimental protocols and presents a comparative analysis of their performance metrics to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Can be significant | Can be minimized with appropriate internal standards |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of phytochemicals.
Sample Preparation:
-
Extraction: Plant material or other sample matrices are extracted with a suitable solvent, such as methanol or acetonitrile, often facilitated by sonication or maceration.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the calibrated linear range.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of water (often with a small percentage of acid, such as formic acid or acetic acid, to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection is performed at the maximum absorbance wavelength (λmax) of this compound.
Data Analysis:
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for the analysis of complex matrices and trace-level quantification.
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, samples are extracted with an appropriate organic solvent.
-
Internal Standard Spiking: An internal standard (ideally a stable isotope-labeled version of this compound) is added to the sample and calibration standards to correct for matrix effects and variations in instrument response.
-
Purification (Optional): Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.
-
Filtration and Dilution: The extract is filtered and diluted as necessary.
LC-MS/MS Conditions:
-
Liquid Chromatography: Similar chromatographic conditions as the HPLC-UV method are used to separate this compound from other components.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard, which provides high specificity.
-
Data Analysis:
The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizing the Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
A Head-to-Head Comparison of Homopterocarpin with Commercial Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Homopterocarpin against established commercial drugs. The following sections detail the performance of this compound in key therapeutic areas, supported by available experimental data, alongside detailed methodologies for the cited experiments.
Monoamine Oxidase-B (MAO-B) Inhibition: A Potential Neuroprotective Agent
This compound has demonstrated inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine and a key target in the management of neurodegenerative conditions such as Parkinson's disease. A comparison with the widely prescribed irreversible MAO-B inhibitors, Selegiline and Rasagiline, reveals this compound as a reversible inhibitor of interest.
Data Presentation: MAO-B Inhibition
| Compound | IC50 (µM) for human MAO-B | Mechanism of Inhibition |
| This compound | 0.72 | Reversible, Competitive |
| Selegiline | 0.0068 | Irreversible |
| Rasagiline | 0.014 | Irreversible |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons
Caption: Dopamine metabolism by MAO-B and points of inhibition.
Experimental Protocol: MAO-B Inhibition Assay
The inhibitory effect of this compound and commercial drugs on MAO-B activity is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or a proprietary fluorogenic substrate, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound, Selegiline, and Rasagiline are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with varying concentrations of the inhibitors or vehicle control in a 96-well plate.
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a specified period.
-
The fluorescence generated from the reaction of H₂O₂ with a detection reagent is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hepatoprotective Effects: A Comparison with Silymarin
This compound has demonstrated significant hepatoprotective properties, particularly against drug-induced liver injury. A direct comparison with Silymarin, a well-established natural hepatoprotective agent, in an animal model of acetaminophen-induced hepatotoxicity highlights the potential of this compound.
Data Presentation: Hepatoprotective Activity in Acetaminophen-Induced Liver Injury in Rats
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | 35.6 ± 4.2 | 85.3 ± 7.9 |
| Acetaminophen (APAP) | 258.4 ± 21.7 | 412.5 ± 35.1 |
| APAP + this compound (50 mg/kg) | 112.8 ± 10.5 | 198.6 ± 18.2 |
| APAP + Silymarin (100 mg/kg) | 145.2 ± 13.8 | 245.7 ± 22.4 |
Data are presented as mean ± standard deviation. Lower ALT and AST levels indicate reduced liver damage.
Experimental Workflow: Acetaminophen-Induced Hepatotoxicity Model
Caption: Workflow for evaluating hepatoprotective agents.
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Rats
-
Animals: Male Wistar rats are used for the study. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: The rats are randomly divided into four groups: a control group, an acetaminophen (APAP)-treated group, an APAP + this compound-treated group, and an APAP + Silymarin-treated group. The treatment groups receive their respective compounds orally for a period of seven days prior to APAP administration.
-
Induction of Hepatotoxicity: On the eighth day, all groups except the control group receive a single oral dose of acetaminophen (e.g., 2 g/kg body weight) to induce liver injury.
-
Sample Collection: After a specified time (e.g., 24 or 48 hours) following APAP administration, blood samples are collected for the analysis of serum liver enzymes. The animals are then euthanized, and liver tissues are collected for histopathological examination.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard biochemical assay kits.
-
Histopathological Examination: Liver tissues are fixed, processed, and stained with hematoxylin and eosin (H&E) to assess the extent of liver damage, including necrosis and inflammation.
Antiplasmodial Activity: A Potential Antimalarial Candidate
This compound has exhibited activity against the malaria parasite, Plasmodium falciparum. A comparison with the conventional antimalarial drug Chloroquine provides a benchmark for its potential in this therapeutic area.
Data Presentation: Antiplasmodial Activity against P. falciparum (3D7 strain)
| Compound | IC50 |
| This compound | 1.83 µM (0.52 µg/mL) |
| Chloroquine | 0.0086 - 0.012 µM (8.6 - 12 nM) |
IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth.
Signaling Pathway: Mechanism of Action of Chloroquine
Reproducibility of Homopterocarpin Bioactivity Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Homopterocarpin, a pterocarpan found in various plants of the Pterocarpus genus, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the existing data on its anticancer, anti-inflammatory, and antimicrobial bioactivities to assess the reproducibility of these findings. The information is presented to aid researchers in evaluating the current evidence and designing future studies.
Data Presentation: A Comparative Overview of this compound's Bioactivities
The current body of research on this compound's bioactivity presents a fragmented landscape. While preliminary studies suggest a range of promising effects, the depth and breadth of these investigations vary significantly, impacting the reproducibility of the findings. Below is a summary of the available quantitative data.
Table 1: Anticancer and Enzyme Inhibitory Activity of this compound
| Activity | Cell Line/Target | IC50 Value | Reference |
| Antiplasmodial | Plasmodium falciparum 3D7 | 0.52 µg/mL | [1][2][3] |
| Monoamine Oxidase-B (MAO-B) Inhibition | Human MAO-B | 0.72 µM | [4] |
Note: There is a notable lack of comprehensive studies detailing the IC50 values of pure this compound against a panel of human cancer cell lines. The antiplasmodial activity, while indicative of cytotoxic potential, is not a direct measure of anticancer efficacy.
Table 2: Anti-inflammatory Activity of a this compound-related Compound (Heterocarpin)
| Mediator/Enzyme Inhibited | Cell Line | Method | Key Findings | Reference |
| Nitric Oxide (NO) | LPS-induced RAW 264.7 macrophages | Griess Assay | Dose-dependent inhibition of NO production. | [5] |
| Prostaglandin E2 (PGE2) | LPS-induced RAW 264.7 macrophages | ELISA | Significant inhibition of PGE2 production. | [5] |
| TNF-α, IL-1β, IL-6 | LPS-induced RAW 264.7 macrophages | ELISA | Dose-dependent reduction in pro-inflammatory cytokine secretion. | [5] |
| iNOS and COX-2 | LPS-induced RAW 264.7 macrophages | Western Blot | Suppression of iNOS and COX-2 protein expression. | [5] |
Note: The data presented here is for Heterocarpin, a structurally similar compound. While this suggests a likely mechanism for this compound, direct experimental evidence for this compound's anti-inflammatory effects and its impact on signaling pathways is needed to confirm these activities.
Table 3: Antimicrobial Activity of this compound-containing Extracts
| Microorganism | Extract Source | Method | Result (Zone of Inhibition) | Reference |
| Bacillus subtilis | Pterocarpus macrocarpus | Agar well diffusion | > 1 cm | [1] |
| Escherichia coli | Pterocarpus macrocarpus | Agar well diffusion | > 1 cm | [1] |
| Candida albicans | Pterocarpus macrocarpus | Agar well diffusion | > 1 cm | [1] |
| Staphylococcus aureus | Pterocarpus macrocarpus | Agar well diffusion | > 1 cm | [1] |
Note: The available data on antimicrobial activity is derived from crude plant extracts containing this compound. To ensure reproducibility, studies using purified this compound and reporting Minimum Inhibitory Concentration (MIC) values are essential.
Experimental Protocols
To facilitate the replication of the cited studies, detailed experimental methodologies are crucial. The following sections outline the typical protocols employed in assessing the bioactivities of natural compounds like this compound.
Anticancer and Cytotoxicity Assays
1. Cell Culture:
-
Human cancer cell lines (e.g., from ATCC) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability (IC50 Determination):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Assays
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
2. Measurement of NO, PGE2, and Cytokines:
-
Cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
Nitric oxide (NO) production is measured using the Griess reagent.
-
The concentrations of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.
3. Western Blot for iNOS and COX-2 Expression:
-
After treatment with this compound and/or LPS, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Assays
1. Microbial Strains and Culture Conditions:
-
Bacterial and fungal strains are obtained from standard culture collections (e.g., ATCC).
-
Bacteria are cultured in nutrient broth or on nutrient agar, while fungi are grown in Sabouraud dextrose broth or on Sabouraud dextrose agar.
2. Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is spread onto the surface of an agar plate.
-
Wells are punched into the agar using a sterile cork borer.
-
Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the microorganism is added to each well.
-
The plate is incubated, and the MIC is determined as the lowest concentration of this compound that visually inhibits microbial growth.
Mandatory Visualizations
To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Conclusion and Future Directions
The current research provides preliminary evidence for the bioactivity of this compound, particularly its antiplasmodial and enzyme-inhibiting properties. However, for its anticancer, anti-inflammatory, and antimicrobial potential to be robustly evaluated and for these studies to be considered reproducible, a more systematic approach is required.
Future research should prioritize:
-
Comprehensive Anticancer Screening: Evaluating pure this compound against a standardized panel of human cancer cell lines to determine its IC50 values.
-
Mechanistic Anti-inflammatory Studies: Directly investigating the effects of this compound on inflammatory mediators and key signaling pathways, such as NF-κB and MAPK, in relevant cell models.
-
Quantitative Antimicrobial Assessment: Determining the Minimum Inhibitory Concentration (MIC) of pure this compound against a broad spectrum of pathogenic bacteria and fungi.
-
Detailed Protocol Reporting: Ensuring that all future publications include detailed experimental protocols to allow for independent verification and replication of the findings.
By addressing these gaps in the current literature, the scientific community can build a more reliable and reproducible understanding of this compound's therapeutic potential.
References
- 1. In silico anti-SARS-CoV-2, antiplasmodial, antioxidant, and antimicrobial activities of crude extracts and this compound from heartwood of Pterocarpus macrocarpus Kurz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A comprehensive in-silico comparison of the binding affinities and interaction mechanisms of Homopterocarpin and other notable isoflavonoids against cancer and viral protein targets.
This guide provides a comparative analysis of the molecular docking studies of this compound and other structurally related isoflavonoids. The objective is to evaluate their potential as therapeutic agents by comparing their binding affinities to various protein targets implicated in cancer and viral diseases. The data presented is compiled from multiple in-silico studies to offer a broader perspective on the structure-activity relationships within this class of compounds.
Comparative Binding Affinities of Isoflavonoids
The following table summarizes the binding affinities (docking scores) of this compound and selected isoflavonoids against various protein targets. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| This compound | SARS-CoV-2 Helicase | - | -8.2[1] |
| Genistein | Estrogen Receptor α (ERα) | - | - |
| Daidzein | Estrogen Receptor α (ERα) | - | - |
| Genistein | β-catenin | - | -5.68 to -4.98[2] |
| Isorhamnetin | β-catenin | - | -5.68 to -4.98[2] |
| Fisetin | β-catenin | - | -5.68 to -4.98[2] |
| Silibinin | β-catenin | - | -5.68 to -4.98[2] |
| Catechin | β-catenin | - | -6.50 to -5.22[2] |
| Luteolin | β-catenin | - | -6.50 to -5.22[2] |
| Coumestrol | β-catenin | - | -6.50 to -5.22[2] |
| β-naphthoflavone | β-catenin | - | -6.50 to -5.22[2] |
| Stigmasterol | SARS-CoV-2 Helicase | - | -8.2[1] |
| Rutin | SARS-CoV-2 Main Protease | 6Y84 | - |
| Hesperidin | SARS-CoV-2 Main Protease | 6Y84 | - |
| Neobavaisoflavone | SARS-CoV-2 Papain-like Protease | - | High Binding Energy[3] |
| Flavone | CDK2/CDK9 | - | Low Binding Energy[4] |
| Recoflavone | CDK2/CDK9 | - | Low Binding Energy[4] |
| Liquiritin | SARS-CoV-2 Spike Glycoprotein | - | -7.0 to -8.1[5] |
| Apigenin | SARS-CoV-2 Spike Glycoprotein | - | -6.8 to -7.3[5] |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for molecular docking studies, based on methodologies reported in the cited literature.[5][6][7][8][9]
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in the PDBQT file format for use with AutoDock Vina.
2. Preparation of the Ligand (Isoflavonoid):
-
The 2D structure of the isoflavonoid is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and non-polar hydrogen atoms are merged.
-
The rotatable bonds of the ligand are defined, and the structure is saved in the PDBQT format.
3. Molecular Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are set to cover the key catalytic residues.
-
Molecular docking is performed using software such as AutoDock Vina.[5] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[10]
-
The docking simulation generates multiple binding poses of the ligand in the protein's active site, each with a corresponding binding affinity score (in kcal/mol).
4. Analysis of Docking Results:
-
The binding pose with the lowest energy score is considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
The amino acid residues involved in the interactions are identified to understand the molecular basis of the binding.
Visualizing Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of potential SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Molecular Dynamics Studies on Anticancer Activities of Flavonoids as Inhibitors of CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anti-Cancer Flavonoids Isolated From Caesalpinia bonduc Young Twigs and Leaves: Molecular Docking and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An investigation into the identification of potential inhibitors of SARS-CoV-2 main protease using molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jvas.in [jvas.in]
- 9. university.apeejay.edu [university.apeejay.edu]
- 10. Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Homopterocarpin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Homopterocarpin. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Assessment and Safety Information
This compound is classified as a hazardous substance with significant health and environmental risks. All waste containing this compound must be treated as hazardous waste.
Key Hazards:
-
Acute Toxicity: Fatal if swallowed or inhaled.
-
Environmental Hazard: Harmful to aquatic life.
Due to its acute toxicity, this compound waste may be subject to stricter accumulation limits (e.g., a maximum of one quart of liquid or one kilogram of solid at a time in a satellite accumulation area)[1][2].
| Hazard Classification (GHS) | Code | Pictogram | Signal Word | Disposal Implication |
| Acute Toxicity (Oral), Category 2 | H300 | Skull and Crossbones | Danger | DO NOT dispose of in sanitary sewer or regular trash[3][4]. Must be collected as hazardous waste. |
| Acute Toxicity (Inhalation), Category 2 | H330 | Skull and Crossbones | Danger | DO NOT dispose of by evaporation in a fume hood[5]. Must be collected as hazardous waste. |
| Hazardous to the Aquatic Environment (Acute), Category 3 | H402 | None | None | DO NOT dispose of down the drain to prevent release into the environment[6][7]. |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the required steps for safely managing and disposing of various forms of this compound waste.
2.1. Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure the following PPE is worn:
-
Nitrile gloves (inspect before use and use proper removal technique).
-
Safety goggles or face shield.
-
Laboratory coat.
-
For handling solids or creating solutions, work in a certified chemical fume hood to avoid inhalation.
2.2. Waste Segregation and Container Management Proper segregation is crucial to prevent dangerous reactions[5][8].
-
Waste Stream: Designate a specific hazardous waste stream for this compound. Do not mix with other waste types unless instructed by EHS.
-
Container: Use a designated, leak-proof, and chemically compatible container. The original container is often a good choice if it's in good condition[5]. The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all components of the waste (including solvents and their percentages)[5]. Affix the appropriate hazard symbols (Acute Toxicity).
2.3. Disposal of Solid this compound Waste
-
Carefully transfer any unused or contaminated solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Avoid creating dust. If there is a risk of dust, use a HEPA vacuum for cleanup of the area, not a brush[3].
-
Place any contaminated weighing boats, paper, or wipes directly into the solid hazardous waste container.
2.4. Disposal of Liquid this compound Waste (Solutions)
-
Pour liquid waste containing this compound directly into the designated liquid hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste[2][5].
2.5. Disposal of Contaminated Labware and PPE
-
Sharps: Contaminated needles, syringes, or glass pipettes must be placed in a designated sharps container labeled for hazardous chemical waste.
-
Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone, ethyl acetate) capable of dissolving this compound. Collect all three rinses as hazardous liquid waste[2][9].
-
Consumables: Contaminated gloves, bench paper, and other disposable items should be collected in the designated solid hazardous waste container.
2.6. Disposal of Empty this compound Containers Because this compound is acutely toxic, empty containers are also considered hazardous waste and require special handling[2][3].
-
Triple rinse the empty container with a solvent that can dissolve the compound. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume[2].
-
Collect all three rinses in the designated liquid hazardous waste container. This rinsate is considered hazardous waste[2][9].
-
After triple rinsing, deface or remove the original label. The container may then be discarded as regular glass or plastic waste, but confirm this procedure with your local EHS department[3][9].
2.7. Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1][5].
-
The SAA must be at or near the point of waste generation and should have secondary containment to catch any potential leaks[2].
-
Schedule a pickup with your institution's EHS or a licensed hazardous waste disposal contractor. Do not allow waste to accumulate beyond regulated limits[1][2].
Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
Caption: Waste disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. research.wayne.edu [research.wayne.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
